Spectroscopic Characterization of (1H-Imidazol-2-yl)methanediol
Core Directive: The Dynamic Equilibrium Framework This guide departs from static chemical characterization templates because (1H-Imidazol-2-yl)methanediol is not a static target. It is the gem-diol (hydrate) form of imid...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Dynamic Equilibrium Framework
This guide departs from static chemical characterization templates because (1H-Imidazol-2-yl)methanediol is not a static target. It is the gem-diol (hydrate) form of imidazole-2-carboxaldehyde , existing in a sensitive, pH-dependent equilibrium.
For the researcher, "characterization" of this compound is synonymous with defining the conditions of its existence. You are not just analyzing a molecule; you are analyzing a hydration equilibrium shifted by protonation and solvation .
This guide is structured to help you:
Isolate the species (trapping the kinetic/thermodynamic product).
Distinguish it from the parent aldehyde using orthogonal spectroscopic methods.
Quantify the equilibrium constants in aqueous media.
Chemical Identity & Mechanism
Target Species: (1H-Imidazol-2-yl)methanediol
Parent Species: 1H-Imidazole-2-carboxaldehyde (2-Formylimidazole)
CAS (Parent): 10111-08-7
Molecular Formula: C
HNO (Diol) vs. CHNO (Aldehyde)
The Hydration Equilibrium
The formation of the gem-diol is driven by the electrophilicity of the carbonyl carbon.[1] In imidazole-2-carboxaldehyde, this is modulated by the protonation state of the imidazole ring.
Acidic Conditions (pH < 5): The imidazole ring is protonated (imidazolium). The positive charge exerts a strong electron-withdrawing inductive effect (-I), activating the carbonyl toward nucleophilic attack by water. Result: The gem-diol is the dominant species.[2]
Alkaline Conditions (pH ~ 8.0): The neutral imidazole allows for the precipitation of the stable hydrate form due to intermolecular hydrogen bonding networks that stabilize the diol in the solid state.
Dehydration: In non-aqueous solvents (DMSO, CDCl
) or at high temperatures, the equilibrium reverts rapidly to the aldehyde.
Figure 1: The pH-dependent hydration equilibrium of imidazole-2-carboxaldehyde. Note the stabilization of the diol form under acidic conditions and its precipitation at pH 8.0.[1][3][4]
Experimental Protocols
Protocol A: Isolation of the Solid Hydrate
Rationale: While typically unstable, the hydrate can be trapped in the solid state by exploiting solubility differences at specific pH levels.
Dissolution: Dissolve 1.0 g of imidazole-2-carboxaldehyde in 10 mL of 1 M HCl. The solution should be clear and acidic (pH ~1-2), ensuring full conversion to the protonated gem-diol.
Neutralization: Slowly add 1 M NaOH dropwise with vigorous stirring. Monitor pH continuously.
Precipitation Target: Adjust pH exactly to 8.0 . At this isoelectric point, the neutral hydrate species becomes less soluble than the aldehyde due to strong intermolecular hydrogen bonding (lattice energy stabilization).
Filtration: A white precipitate will form. Filter immediately under vacuum.
Drying: Dry the solid in a desiccator over P
O at room temperature. Do not heat , as this will drive dehydration back to the aldehyde.
Protocol B: NMR Sample Preparation
Rationale: Solvent choice dictates which species you observe. DMSO-d
favors the aldehyde; DO favors the diol (especially at low pD).
For Diol Observation: Dissolve the solid in D
O . If necessary, adjust pD to < 4 using DCl to stabilize the diol form.
For Aldehyde Observation: Dissolve in DMSO-d
or Acetone-d . These hygroscopic, aprotic solvents shift the equilibrium toward the carbonyl form.
Spectroscopic Characterization Guide
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the
hybridized carbonyl carbon from the hybridized diol carbon.
Key Mechanism: The transformation from C=O to C(OH)
changes the hybridization of the exocyclic carbon from to . This results in a massive shielding effect, moving the carbon signal from the "carbonyl region" (>180 ppm) to the "aliphatic/ether region" (<100 ppm).
UV-Visible Spectroscopy
UV-Vis provides a rapid, non-destructive way to monitor the equilibrium in real-time.
Aldehyde (Chromophore): The conjugated
system between the imidazole ring and the carbonyl group results in a strong absorption band.
: ~285 - 290 nm
: ~13,700 Mcm
Gem-Diol (Auxochrome): Hydration breaks the conjugation. The imidazole ring remains, but the exocyclic double bond is lost.
: ~210 - 215 nm (Hypsochromic shift)
: ~7,800 Mcm
Application: To measure the hydration equilibrium constant (
), perform a titration. Measure absorbance at 287 nm as a function of pH. The decrease in absorbance at 287 nm correlates directly to the formation of the "invisible" diol at that wavelength.
Infrared Spectroscopy (FTIR)
Useful for solid-state characterization of the precipitated hydrate.
Aldehyde: Sharp, intense band at 1680–1700 cm
(C=O stretch).
Gem-Diol:
Absence of the carbonyl band at 1690 cm
.
Broad, strong band at 3200–3500 cm
(O-H stretch, H-bonded).
Strong bands in the 1000–1100 cm
region (C-O stretch).
Analytical Workflow Diagram
Figure 2: Decision tree for spectroscopic identification. Solvent choice is the critical variable determining which species is observed.
References
Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. Link
Watson, L. J., Scholer, E., Calvert, C. H. V., & Navea, J. G. (2019).[2] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 123(8), 1505-1513.[2] Link
Crespi, A. F., Vega, D., Chattah, A., Monti, G., Buldain, G., & Lázaro-Martínez, J. L. (2016). Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies.[5] The Journal of Physical Chemistry A, 120(43), 8690–8701. Link
Technical Guide: Stability and Degradation of (1H-Imidazol-2-yl)methanediol
Executive Summary (1H-Imidazol-2-yl)methanediol (CAS: N/A, often referenced via parent Imidazole-2-carboxaldehyde , CAS: 10111-08-1) is the geminal diol hydrate of imidazole-2-carboxaldehyde (IC). Unlike typical stable p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1H-Imidazol-2-yl)methanediol (CAS: N/A, often referenced via parent Imidazole-2-carboxaldehyde , CAS: 10111-08-1) is the geminal diol hydrate of imidazole-2-carboxaldehyde (IC). Unlike typical stable pharmaceutical intermediates, this molecule exists in a dynamic, pH-dependent equilibrium with its parent aldehyde.
This guide details the thermodynamic instability of the methanediol form, identifying pH as the primary switch for its formation and oxidative stress as its primary degradation vector. For researchers, the critical insight is that the methanediol species is dominant only in acidic media (pH < 5), while the aldehyde predominates in neutral/basic conditions. Stability protocols must therefore account for this "chameleon" nature, using UV-Vis shifts (287 nm vs. 212 nm) as a rapid diagnostic tool.
Structural Dynamics & Thermodynamics
The stability of (1H-Imidazol-2-yl)methanediol is not static; it is defined by a hydration equilibrium constant (
) that is heavily influenced by the protonation state of the imidazole ring.
The Aldehyde-Diol Equilibrium
In aqueous solution, the carbonyl carbon of imidazole-2-carboxaldehyde undergoes nucleophilic attack by water to form the gem-diol.
Neutral Conditions (pH > 6): The equilibrium favors the aldehyde form. The neutral imidazole ring is less electron-withdrawing, making the carbonyl carbon less electrophilic and less prone to hydration.
Acidic Conditions (pH < 5): The equilibrium shifts toward the methanediol (hydrate) . Protonation of the imidazole nitrogen (N3) creates a cationic species. This positive charge exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon, thereby stabilizing the gem-diol.
Key Physicochemical Parameters[1][2][3]
pKa (Aldehyde): ~2.5 (Protonation of the imidazole ring).
nm (Loss of conjugation between ring and carbonyl).
Pathway Visualization
The following diagram illustrates the pH-dependent speciation and the irreversible oxidation pathway.
Figure 1: The dynamic equilibrium between aldehyde and diol forms, and subsequent irreversible degradation pathways.
Degradation Pathways[3]
Oxidative Degradation (Primary Risk)
The imidazole ring is electron-rich, making it susceptible to oxidation, particularly when the aldehyde functionality is present.
Mechanism: Radical attack (e.g., hydroxyl radicals) or direct oxidation by peroxides converts the formyl group to a carboxylic acid.
Product:Imidazole-2-carboxylic acid . This is an irreversible sink. Once formed, it does not revert to the aldehyde or diol.
Risk Factor: Presence of trace transition metals (Fe, Cu) or peroxides in solvents accelerates this pathway.
Photolytic Degradation
Imidazole-2-carboxaldehyde is a known "brown carbon" precursor in atmospheric chemistry.
Mechanism: Absorption of UV light (especially by the aldehyde form at 287 nm) excites the molecule to a triplet state (
).
Outcome: This excited state can generate singlet oxygen (
) or undergo direct photolysis, leading to ring-opening reactions yielding glyoxal, formamide, or polymerization products (oligomers).
Polymerization
At high concentrations (>1 M) and basic pH, the aldehyde can undergo aldol-like condensations or Cannizzaro reactions, though this is kinetically slower than hydration or oxidation.
Analytical Characterization Strategy
Distinguishing the methanediol from the aldehyde is critical for accurate potency assignment. Standard HPLC often disrupts the equilibrium (due to mobile phase pH), so in-situ methods are preferred.
Method
Analyte Specificity
Key Observation
UV-Vis Spectroscopy
High
Shift is diagnostic. Acidic (Hydrate): Peak at 212 nm . Neutral (Aldehyde): Peak at 287 nm .
qNMR (H)
Very High
Aldehyde -CHO: Singlet at ~9.8 ppm. Methanediol -CH(OH): Singlet at ~6.0-6.5 ppm (solvent dependent).
LC-MS/MS
Medium
Difficult to distinguish parent/hydrate (source dehydration). Excellent for detecting Carboxylic Acid (M+16) degradant.
Experimental Protocols
Protocol: Determination of Hydration Equilibrium (
)
Objective: To quantify the ratio of Diol to Aldehyde at a specific pH.
Reagents:
Deuterated Phosphate Buffer (pH 2.0 to 8.0).
Internal Standard (e.g., Maleic Acid).
Workflow:
Preparation: Dissolve 10 mg of Imidazole-2-carboxaldehyde in 600 µL of deuterated buffer.
Acquisition: Acquire
H NMR spectra immediately. Ensure delay time () is >5x T1 to allow quantitative integration.
Analysis: Integrate the methine proton of the diol (
ppm) and the formyl proton of the aldehyde ( ppm).
Calculation:
Validation: Plot
vs. pH. You should observe an inflection point near the pKa of the aldehyde (~2.5).
Protocol: Forced Degradation (Oxidative Stress)
Objective: Validate the formation of Imidazole-2-carboxylic acid.
Workflow:
Control: Prepare 1 mM analyte in water.
Stress: Add hydrogen peroxide (
) to a final concentration of 3%. Incubate at 40°C for 4 hours.
Quench: Add catalase or sodium metabisulfite to neutralize excess peroxide.
Detection: Analyze via LC-MS (Reverse Phase C18, 0.1% Formic Acid).
Monitor: Loss of parent peak (m/z ~97) and appearance of +16 Da peak (m/z ~113, Imidazole-2-carboxylic acid).
Formulation & Storage Strategy
Critical Insight: You cannot effectively "store" the methanediol form as a dry solid because dehydration is thermodynamically favored upon solvent removal.
Solid State Storage: Store as the Aldehyde (parent).
If the Methanediol is the required active species for a reaction/assay, generate it in situ by dissolving the aldehyde in an acidic buffer (pH < 3) immediately prior to use.
Avoid: Storing in DMSO or Methanol for long periods, as hemiacetals may form, complicating the profile.
References
pH Dependence of the Imidazole-2-carboxaldehyde Hydr
Source: ACS Earth and Space Chemistry.
Context: Establishes pKa values (2.5 for aldehyde, 5.94 for diol) and UV shifts (287 nm to 212 nm).
An In-Depth Technical Guide to the Crystal Structure Analysis of (1H-Imidazol-2-yl)methanediol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract (1H-Imidazol-2-yl)methanediol, a geminal diol derivative of imidazole, represents a molecule of significant interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Imidazol-2-yl)methanediol, a geminal diol derivative of imidazole, represents a molecule of significant interest in medicinal chemistry and materials science. The imidazole moiety is a ubiquitous scaffold in numerous pharmaceuticals, prized for its diverse biological activities. The gem-diol functionality, while often considered an unstable hydrate of an aldehyde, can be stabilized through intramolecular and intermolecular interactions, playing a crucial role in enzyme inhibition and other biological processes. Understanding the three-dimensional atomic arrangement of (1H-Imidazol-2-yl)methanediol through single-crystal X-ray diffraction is paramount for elucidating its structure-property relationships, guiding rational drug design, and engineering novel materials. This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive crystal structure analysis of (1H-Imidazol-2-yl)methanediol, drawing upon established crystallographic principles and insights from analogous structures.
Introduction: The Significance of (1H-Imidazol-2-yl)methanediol
The imidazole ring is a privileged structure in drug discovery, forming the core of many therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding are key to its biological efficacy. When functionalized with a methanediol group at the 2-position, the resulting molecule, (1H-Imidazol-2-yl)methanediol, presents a fascinating case for structural analysis. The stability and conformation of the gem-diol, and its interplay with the imidazole ring, are critical determinants of the molecule's chemical behavior and potential as a bioactive compound.
X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of molecules, offering unparalleled insights into bond lengths, bond angles, and the intricate network of intermolecular interactions.[1] This guide is structured to provide a senior application scientist's perspective on the complete workflow for the crystal structure determination of (1H-Imidazol-2-yl)methanediol, from initial synthesis to the final interpretation of crystallographic data.
Synthesis and Crystallization: From Powder to Pristine Crystal
A robust and reproducible synthesis followed by meticulous crystallization is the bedrock of successful crystal structure analysis.
Proposed Synthesis of (1H-Imidazol-2-yl)methanediol
The most direct route to (1H-Imidazol-2-yl)methanediol is the hydration of its corresponding aldehyde, 2-imidazolecarboxaldehyde. The electron-withdrawing nature of the imidazole ring is expected to stabilize the gem-diol.
Experimental Protocol: Synthesis
Dissolution: Dissolve 2-imidazolecarboxaldehyde in a minimal amount of a suitable solvent, such as a mixture of water and a co-solvent like ethanol or acetonitrile, to ensure complete dissolution.
Hydration: The hydration reaction will proceed in the aqueous environment. Gentle heating may be employed to facilitate dissolution, followed by cooling to room temperature.
Isolation: The resulting (1H-Imidazol-2-yl)methanediol can be isolated, if necessary, by slow evaporation of the solvent or by the addition of an anti-solvent. However, for crystallization, it is often preferable to proceed directly with the reaction mixture.
The Art and Science of Crystallization
Obtaining single crystals of high quality is often the most challenging step in X-ray crystallography.[2][3] For a polar molecule like (1H-Imidazol-2-yl)methanediol, capable of extensive hydrogen bonding, several techniques should be explored.
Recommended Crystallization Techniques:
Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly.[4] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
Step-by-Step Protocol: Crystallization by Slow Evaporation
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof) to identify a suitable system.
Preparation of Saturated Solution: Prepare a nearly saturated solution of synthesized (1H-Imidazol-2-yl)methanediol in the chosen solvent at room temperature.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
Incubation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes to allow for slow evaporation. Place the vial in a vibration-free location.
Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction: Elucidating the Atomic Blueprint
Once a suitable single crystal is obtained, the process of X-ray diffraction can commence to determine its molecular and crystal structure.
Experimental Workflow
The workflow for single-crystal X-ray diffraction (SC-XRD) is a well-established, multi-step process.
Caption: A schematic of the single-crystal X-ray diffraction workflow, from crystal mounting to final structural analysis.
Step-by-Step Protocol: SC-XRD Data Collection and Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map, from which the positions of the atoms in the asymmetric unit can be determined.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Validation: The final refined structure is validated using software tools to check for consistency and identify any potential issues.
Anticipated Structural Features of (1H-Imidazol-2-yl)methanediol
Based on the known crystal structures of related imidazole derivatives and the principles of hydrogen bonding, we can anticipate several key structural features for (1H-Imidazol-2-yl)methanediol.
Molecular Geometry
The imidazole ring is expected to be planar, consistent with its aromatic character. The methanediol group will adopt a tetrahedral geometry around the central carbon atom. The relative orientation of the diol group with respect to the imidazole ring will be of particular interest, as it will be influenced by both steric effects and intramolecular hydrogen bonding.
The Crucial Role of Hydrogen Bonding
The hydrogen bonding network is anticipated to be the dominant force in the crystal packing of (1H-Imidazol-2-yl)methanediol. The molecule possesses multiple hydrogen bond donors (the N-H of the imidazole and the two O-H groups of the diol) and acceptors (the lone pair on the sp2-hybridized nitrogen of the imidazole and the oxygen atoms of the diol).
Studies on hydrated imidazoles have shown that the imidazole ring can donate one hydrogen bond via the N-H group and accept two hydrogen bonds at the other nitrogen atom.[5][6] This, combined with the hydrogen bonding capabilities of the gem-diol, is likely to result in a complex and robust three-dimensional network.
Equilibrium constant of (1H-Imidazol-2-yl)methanediol and imidazole-2-carboxaldehyde
[1] Executive Summary The hydration equilibrium of imidazole-2-carboxaldehyde (I2CA) to its gem-diol form, (1H-Imidazol-2-yl)methanediol , is not a static constant but a dynamic system governed by pH-dependent protonatio...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The hydration equilibrium of imidazole-2-carboxaldehyde (I2CA) to its gem-diol form, (1H-Imidazol-2-yl)methanediol , is not a static constant but a dynamic system governed by pH-dependent protonation.[1][2] Unlike simple aliphatic aldehydes, I2CA exhibits a "switch-like" behavior where the equilibrium position inverts within the physiological pH window.
This guide provides a rigorous analysis of the thermodynamic parameters, spectral characteristics, and experimental protocols required to quantify this equilibrium. For drug development professionals, understanding this mechanism is critical when utilizing imidazole-based covalent warheads or analyzing metabolite stability.[1]
Part 1: The Physicochemical Landscape
The Coupled Equilibrium Mechanism
The hydration of I2CA is driven by the electrophilicity of the carbonyl carbon. In its neutral state, the imidazole ring is electron-rich, stabilizing the carbonyl dipole and disfavoring hydration. However, protonation of the imidazole nitrogen (N3) creates a cationic imidazolium species. This cation exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon and driving the equilibrium toward the gem-diol.
This results in a thermodynamic cycle involving four distinct species:
The following diagram illustrates the thermodynamic cycle linking protonation and hydration. Note how the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Caption: Thermodynamic cycle of I2CA. Protonation of the imidazole ring (bottom row) drives the equilibrium toward the gem-diol form.
Part 2: Quantitative Analysis
Thermodynamic Constants
The observed hydration constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) is pH-dependent.[1] The values below represent the consensus from spectroscopic studies (NMR and UV-Vis).
Parameter
Value
Significance
(Aldehyde)
The aldehyde is difficult to protonate; it remains neutral in most biological assays.[1]
(Gem-Diol)
The gem-diol is more basic.[1] At pH 5.0, the diol is protonated while the aldehyde is not.[3]
(Neutral)
The neutral aldehyde is stable.[1][4] exists as C=O at pH 7.[1]4.
(Cation)
The protonated form exists predominantly as the hydrate (gem-diol).[1]
The "Crossover" Effect
Because the
of the gem-diol (~6.0) is significantly higher than that of the aldehyde (~2.5), there is a specific pH window (pH 3.0 – 5.5) where the protonated gem-diol is the thermodynamically preferred species.
Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying this equilibrium because the aldehyde proton and the methanediol protons have distinct chemical shifts.
Imidazole-2-carboxaldehyde is a common motif in fragment-based drug discovery (FBDD) for targeting cysteine or lysine residues (forming Schiff bases or thiazolidines).[1]
The Trap: Screening this fragment at acidic pH (e.g., in certain crystallization buffers or lysosomal mimic assays) will yield false negatives. The active electrophile (aldehyde) is sequestered as the unreactive gem-diol.
Solution: Ensure screening buffers are maintained at pH > 7.0 to maximize the population of the reactive aldehyde form.
Prodrug Design
The hydration equilibrium can be exploited for prodrug stability.[1] If an imidazole-aldehyde warhead is too reactive, substituting the imidazole ring with electron-donating groups (e.g., methyl at C4/C5) will lower the
and the electrophilicity, potentially reducing off-target toxicity.
Atmospheric and Environmental Relevance
While primarily relevant to medicinal chemistry, I2CA is also a "Brown Carbon" chromophore in atmospheric aerosols.[1][4] Its capacity to absorb UV light is deactivated by hydration in acidic aerosol droplets, altering the radiative forcing potential of the atmosphere.
References
Ackendorf, J. M., et al. (2017).[1][3] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.[1][2][4][7] Environmental Science & Technology Letters.[1]
Crespi, A. F., et al. (2018).[1][7] Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups.[7][8] The Journal of Physical Chemistry A. [7]
Guthrie, J. P. (2000).[1] Equilibrium constants for the addition of water to carbonyl compounds. Canadian Journal of Chemistry.[1]
Angle, K. J., et al. (2020).[1] Organosulfates and Imidazoles: Formation and Stability in Aqueous Aerosol Mimics.[1] Environmental Science & Technology.[1][9]
Technical Guide: Hydration Kinetics & Synthesis of (1H-Imidazol-2-yl)methanediol
This guide details the hydration of imidazole-2-carboxaldehyde (IC) to its gem-diol form, (1H-Imidazol-2-yl)methanediol. It addresses the thermodynamic drivers, kinetic controls, and validation protocols required for res...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the hydration of imidazole-2-carboxaldehyde (IC) to its gem-diol form, (1H-Imidazol-2-yl)methanediol. It addresses the thermodynamic drivers, kinetic controls, and validation protocols required for researchers utilizing this equilibrium in drug discovery and physical organic chemistry.
[1]
Executive Summary
Imidazole-2-carboxaldehyde (IC) exists in a dynamic, pH-dependent equilibrium with its hydrate, (1H-Imidazol-2-yl)methanediol.[1] Unlike typical aliphatic aldehydes where the gem-diol is unstable, the imidazole moiety allows for the stabilization of the gem-diol, particularly under acidic conditions (
). This stability is driven by the electron-withdrawing nature of the protonated imidazolium ring, which activates the carbonyl carbon toward nucleophilic attack by water.
Key Technical Insight: The interconversion is not merely a solvent effect but a change in the fundamental electronic structure of the pharmacophore. Researchers must distinguish between the active aldehyde (favored at
, nm) and the inactive gem-diol (favored at , nm) to avoid artifacts in binding assays and synthetic yields.
Mechanistic & Thermodynamic Framework
The hydration reaction follows a reversible nucleophilic addition mechanism.[1] The position of the equilibrium (
) is governed strictly by the protonation state of the imidazole nitrogen (N3).
Reaction Scheme
The transformation involves the addition of water across the carbonyl double bond.[2]
The "Imidazolium Effect"
At neutral pH, the imidazole ring is uncharged, and the aldehyde is the dominant species. Upon acidification (
), the N3 nitrogen becomes protonated. The resulting positive charge on the ring exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for water attack, shifting the equilibrium toward the gem-diol.
Visualization: Hydration Pathway
The following diagram illustrates the acid-catalyzed mechanism and the distinct spectroscopic signatures of the species.
Figure 1: Acid-catalyzed hydration pathway shifting the equilibrium from the UV-active aldehyde to the UV-transparent gem-diol.
Experimental Protocols
Protocol A: In Situ Generation of (1H-Imidazol-2-yl)methanediol
This protocol describes how to quantitatively shift the equilibrium to the gem-diol form in aqueous solution for analytical characterization or immediate reactivity.
Acidification: Add TFA dropwise until the pH is approximately 1-2.
Note: The solution may clarify if slight precipitation was present.
Equilibration: Allow the solution to stand at room temperature for 10 minutes. The hydration is rapid under acidic conditions.[1]
Validation: Re-measure the spectrum.
Success Criteria: The peak at 287 nm should disappear, replaced by a peak at 212 nm. In
NMR, the signal at 181 ppm will vanish, replaced by a methine carbon signal in the aliphatic region (typically 75-90 ppm).
Protocol B: Isolation of the Gem-Diol (Solid State)
While the gem-diol is unstable in neutral solution, it can be stabilized in the solid state as a salt or by specific precipitation methods.
Procedure:
Dissolve the aldehyde in a minimum volume of aqueous acid (e.g., 5% TFA in water).
Induce crystallization by slow evaporation or by adding a non-polar anti-solvent (e.g., cold diethyl ether) if using an organic co-solvent.[1]
Critical Insight: Lázaro Martínez et al. reported that the hydrate form can precipitate at pH 8.0 under specific concentration conditions, likely due to the low solubility of the neutral gem-diol compared to the aldehyde [1]. However, for robust isolation, the trifluoroacetate salt of the gem-diol is more reliable.
Analytical Characterization & Data
Use the following data to validate the identity of your species.
Feature
Aldehyde Form (Im-CHO)
Gem-Diol Form (Im-CH(OH)₂)
Dominant pH
pH > 6.0
pH < 3.0
UV-Vis ()
287 nm (Strong )
212 nm (Weak)
NMR (C=O)
~181 ppm
Absent
NMR (C2)
~145 ppm
~150 ppm (shifted)
Solubility
Moderate in water, High in organic
High in water (as cation)
Reactivity
Electrophile (Schiff base formation)
Nucleophile (limited)
Implications for Drug Development
Prodrug Design & Stability
The gem-diol can be viewed as a "masked" aldehyde.[1] In formulation, keeping the pH slightly acidic may stabilize the gem-diol, preventing oxidation to the carboxylic acid (an irreversible degradation pathway). Upon physiological release (pH 7.4), the dehydration is rapid, releasing the active aldehyde pharmacophore.
Transition State Mimicry
The tetrahedral geometry of the gem-diol mimics the transition state of protease hydrolysis. Derivatives of (1H-Imidazol-2-yl)methanediol are investigated as transition-state analog inhibitors for metalloproteases and other hydrolytic enzymes.[1]
Brown Carbon Formation
In atmospheric chemistry, the hydration state of imidazole-2-carboxaldehyde determines its light-absorbing properties.[1] The aldehyde absorbs UV light (contributing to "brown carbon"), while the diol does not. This pH-dependent "on/off" switch is critical for modeling atmospheric radiative forcing [2].[1]
References
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives
Source: Journal of Organic Chemistry (ACS)
Context: Definitive study on the solution and solid-state equilibrium, confirming the stability of the hydrate at specific pH levels.
URL:[Link][5]
pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance
Source: Environmental Science & Technology Letters
Context: Provides the pKa values (Aldehyde: 2.5, Diol: 5.[4][6]9) and UV-Vis extinction coefficients.[1]
URL:[Link]
Generation and Stability of the gem-Diol Forms in Imidazole Derivatives
Source: The Journal of Physical Chemistry A
Context: Structural analysis of the gem-diol trifluoroacetate salt and the effect of ring position on hydration.[7][8]
URL:[Link]
Technical Guide: Solubility & Stability Profile of (1H-Imidazol-2-yl)methanediol
Topic: Solubility of (1H-Imidazol-2-yl)methanediol in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3] [1][2][3][4] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of (1H-Imidazol-2-yl)methanediol in Different Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3]
[1][2][3][4]
Executive Summary & Chemical Identity
Current Status: (1H-Imidazol-2-yl)methanediol (CAS: N/A for pure diol; typically referenced under parent aldehyde CAS 10111-08-7) is the geminal diol (hydrate) form of Imidazole-2-carboxaldehyde .[1][2][3][4]
For researchers and formulation scientists, it is critical to understand that this compound does not exist as a static entity in solution.[3][4] Its solubility is a dynamic property governed by a pH-dependent hydration equilibrium.[1][2][3][4]
Key Insight: In aqueous media, the compound exists in a reversible equilibrium between the aldehyde and the diol.[3]
Acidic pH (< 5.0): The equilibrium shifts strongly toward the diol (hydrated) form.[5] Solubility increases drastically (up to ~4.8 M).[4][6]
Neutral/Basic pH (> 5.5): The equilibrium shifts toward the aldehyde .[3] Solubility drops significantly (~36 mM).[2][4]
Practical Implication: When "dissolving" this compound for biological assays or synthesis, you are often manipulating the ratio of these two species. Stability in protic solvents (water, methanol) is high, while aprotic solvents (DMSO) favor the aldehyde form.[3]
The Physicochemical Mechanism: Hydration Equilibrium[1]
To master the solubility of this compound, one must control the hydration kinetics.[3] The imidazole ring acts as an intramolecular catalyst.[2][3][4] Under acidic conditions, the protonation of the imidazole nitrogen (pKa ~6.[3]0) and the carbonyl oxygen facilitates nucleophilic attack by water, locking the molecule into the high-solubility diol form.[3]
Reaction Pathway Diagram
The following diagram illustrates the pH-driven transition between the aldehyde and the diol, which dictates the observed solubility.[1][3]
Figure 1: The pH-dependent hydration equilibrium.[1][2][3] Acidic conditions drive the formation of the highly soluble gem-diol species.[1][2]
Solvent Compatibility Matrix
The following data aggregates experimental observations and calculated physicochemical properties. Note the stark contrast between acidic aqueous buffers and neutral organic solvents.[2][3][4]
Solvent Class
Solvent
Solubility Rating
Estimated Limit
Mechanistic Insight
Aqueous (Acidic)
Water (pH < 3)
Very High
> 4.0 M
Protonation forms the cationic diol; highly polar and hydrophilic.[1][2][3][4]
Predominantly exists as the neutral aldehyde; limited H-bonding capacity compared to diol.[1][2][3][4]
Polar Aprotic
DMSO
High
≥ 25 mg/mL
Excellent solvent for the aldehyde form.[3][4] Used for stock solutions in biological assays.[2][3][4]
Polar Aprotic
DMF
High
~20 mg/mL
Similar solvation mechanism to DMSO; stabilizes the carbonyl.[3][4]
Polar Protic
Methanol / Ethanol
Moderate
~5 - 10 mg/mL
Can form hemiacetals reversibly; solubility decreases as alcohol chain length increases.[1][2][3][4]
Non-Polar
Toluene / Hexane
Poor
< 0.1 mg/mL
The polar imidazole ring and carbonyl/diol moiety resist solvation in non-polar media.[3][4]
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (for Bioassays)
Objective: Create a stable stock solution for dilution into aqueous buffers.
Recommended Solvent: DMSO (Dimethyl sulfoxide).[2][3][4]
Weighing: Accurately weigh the solid (typically supplied as the aldehyde).[3][4]
Dissolution: Add 100% DMSO to achieve a concentration of 25 mg/mL .
Note: Sonicate for 2-5 minutes if minor precipitation is observed.[1][4] The solution should be clear and slight yellow/orange.[2][3][4]
Storage: Aliquot immediately into amber vials to prevent photo-oxidation. Store at -20°C.
Stability:[1][3][7][8] Stable for >1 month at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3][4]
Protocol B: Preparation of Aqueous Working Solution (pH Controlled)
Objective: Achieve maximum aqueous solubility for mechanistic studies.
Acidification: Prepare a 0.1 M HCl or Phosphate buffer adjusted to pH 3.0 .
Addition: Add the solid compound slowly to the vortexing buffer.
Equilibration: Allow the solution to stir for 10 minutes. This time is required for the hydration equilibrium (Aldehyde + H₂O → Diol) to stabilize.[3][4]
Verification: The solution should be clear. If pH drifts upward due to the basicity of the imidazole ring, re-adjust with dilute HCl to maintain the diol form.
Decision Tree: Solvent Selection Workflow
Use this logic flow to select the appropriate solvent system for your specific application.
Figure 2: Decision tree for solvent selection based on experimental intent.[1][2][3][4]
References
MedChemExpress. "1H-Imidazole-2-carbaldehyde Product Information & Solubility Protocols." MedChemExpress.com.[2][3][4] Link
Galloway, M. M., et al. "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance."[1][2][3][4] Environmental Science & Technology, 2017.[3][4] Link[1][3]
TCI Chemicals. "Imidazole-2-carboxaldehyde (Product I0809) Specifications." TCI Chemicals.[2][3][4] Link
PubChem. "Imidazole-2-carboxaldehyde | C4H4N2O."[1][2][3][4][9] National Library of Medicine.[2][3][4] Link
Domanska, U., et al. "Solubility of Imidazoles in Alcohols."[3][4] Journal of Chemical & Engineering Data, 2011.[3][4] Link[1][3]
Application Note: (1H-Imidazol-2-yl)methanediol as a Pharmacophore Precursor
Executive Summary (1H-Imidazol-2-yl)methanediol (CAS: 13750-62-4), often commercially supplied as Imidazole-2-carboxaldehyde (CAS: 10111-08-7), represents a critical class of "masked" electrophiles in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1H-Imidazol-2-yl)methanediol (CAS: 13750-62-4), often commercially supplied as Imidazole-2-carboxaldehyde (CAS: 10111-08-7), represents a critical class of "masked" electrophiles in medicinal chemistry. While the aldehyde moiety is the reactive species required for carbon-carbon and carbon-nitrogen bond formation, the compound thermodynamically favors the gem-diol (methanediol) form in the solid state and aqueous solution due to the electron-withdrawing nature of the adjacent imidazole nitrogens.
This Application Note details the protocols for "unlocking" this precursor to synthesize imidazo[1,2-a]pyridines (a privileged scaffold in kinase inhibitors) via the Groebke-Blackburn-Bienaymé (GBB) reaction, and Schiff base ligands for metallo-pharmaceuticals.
Chemical Profile & The Hydrate Equilibrium
Researchers must understand that the reagent shelf-stability depends on the gem-diol formation. Attempting to react the material without accounting for the release of water can quench water-sensitive catalysts (e.g., Lewis acids like
).
Table 1: Physicochemical Specifications
Property
Specification
Notes
IUPAC Name
(1H-Imidazol-2-yl)methanediol
Stable hydrate form
Reactive Equivalent
Imidazole-2-carboxaldehyde
Formed in situ via dehydration
CAS Number
13750-62-4 (diol) / 10111-08-7 (aldehyde)
Check CoA for hydration state
Molecular Weight
114.10 g/mol (diol) / 96.09 g/mol (aldehyde)
Critical: Adjust stoichiometry for hydrate
Solubility
Water (High), Methanol (Mod), DCM (Low)
Polar solvents favor the diol
pKa
~6.0 (Imidazole ring)
Amphoteric nature affects extraction
Mechanism of Activation
The methanediol exists in equilibrium with the free aldehyde. In aprotic solvents (THF, DMF) or under acidic catalysis, the equilibrium shifts to the aldehyde, releasing a water molecule.
Figure 1: The dehydration equilibrium required to activate the precursor.
Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction[4][5]
The most high-value application of this precursor is the one-pot synthesis of imidazo[1,2-a]heterocycles . This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and GABA-A receptor modulators.
Experimental Logic
The GBB reaction is a three-component condensation between an aldehyde, a 2-aminoazine, and an isocyanide.[1]
Challenge: The water released from the methanediol precursor can hydrolyze the isocyanide component to a formamide, killing the reaction.
Solution: Use of a protic acid catalyst (acetic acid) or a Lewis acid tolerant to water (
), or inclusion of molecular sieves.
Protocol: Synthesis of 3-amino-imidazo[1,2-a]pyridine Derivative[6]
Target: A fused bicyclic scaffold functionalized at the C3 position.
Reagents:
(1H-Imidazol-2-yl)methanediol (1.0 equiv, calc. as hydrate)[2]
2-Aminopyridine (1.0 equiv)
tert-Butyl Isocyanide (1.1 equiv)
Catalyst: Scandium(III) triflate (
) (5 mol%) OR Acetic Acid (10 mol%)
Solvent: Methanol (MeOH) or Dichloromethane (DCM) : Methanol (3:1)
Step-by-Step Methodology:
Pre-activation (Dehydration):
In a round-bottom flask, dissolve (1H-Imidazol-2-yl)methanediol (114 mg, 1.0 mmol) in MeOH (2 mL).
Add 3Å molecular sieves (activated) to absorb the initial water of hydration. Stir for 15 minutes at room temperature.
Note: If the solution remains cloudy, mild heating (40°C) helps shift to the aldehyde form.
Imine Formation:
Add 2-Aminopyridine (94 mg, 1.0 mmol).
Stir for 30–60 minutes. The formation of the Schiff base intermediate is often indicated by a color change (yellowing).
Validation: TLC (10% MeOH in DCM) should show consumption of the aminopyridine.
Observation: A precipitate often forms as the fused ring product is less soluble than the starting materials.
Work-up & Purification:
Filter the molecular sieves.
Concentrate the solvent under reduced pressure.[3]
Acid-Base Extraction: Dissolve residue in EtOAc. Wash with sat.
(to remove acid catalyst) and brine.
Purify via Flash Column Chromatography (Silica gel, Gradient: 0
10% MeOH in DCM).
Figure 2: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.
Application II: Schiff Base Ligands for Metallo-Drugs
Imidazole-2-carboxaldehyde derivatives are potent chelators. The nitrogen of the imidazole ring and the imine nitrogen (formed after reaction) create a "bidentate pocket" ideal for coordinating Copper (Cu) or Zinc (Zn). These complexes are investigated as Superoxide Dismutase (SOD) mimics and anti-tubercular agents.
Protocol: Synthesis of Imidazole-Hydrazone Conjugates
Target: Synthesis of N'-(1H-imidazol-2-ylmethylene)isonicotinohydrazide (potential anti-TB agent).
Solvent Selection: Use Ethanol (EtOH) or Methanol. Water is avoided to drive the equilibrium toward the imine (Le Chatelier's principle).
Reaction:
Combine (1H-Imidazol-2-yl)methanediol (1.0 equiv) and Isoniazid (1.0 equiv) in EtOH.
Add catalytic Acetic Acid (2-3 drops).
Reflux at 80°C for 4–6 hours.
Isolation:
Cool the mixture to 0°C. The product usually crystallizes out due to the planar, rigid structure of the resulting hydrazone.
Filter and wash with cold ethanol.
Recrystallization: From hot ethanol/DMF mixtures.
Analytical Validation & Troubleshooting
When working with this precursor, standard QC is vital to distinguish the diol from the aldehyde.
Table 2: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in GBB
Isocyanide hydrolysis
Ensure molecular sieves are fresh; switch to dry DCM/MeOH mix.
Starting Material Persists
Incomplete dehydration
Heat the precursor in toluene with a Dean-Stark trap prior to reaction (azeotropic drying).
NMR Signals Confusing
Hemiacetal formation
In , the aldehyde may form a hemiacetal. Run NMR in to see the distinct -CHO peak (~9.6 ppm).
NMR Signature (DMSO-d6):
Aldehyde (-CHO): Singlet at
9.6–9.8 ppm.
Methanediol (-CH(OH)2): If hydrated, a doublet/multiplet near
5.5–6.5 ppm (methine) and broad -OH singlets.
Imidazole Ring: Two singlets or a broad singlet around
7.2–7.5 ppm (depending on tautomerism).
References
Synthesis and Properties
Organic Syntheses, Coll. Vol. 5, p. 627 (1973); Vol. 46, p. 43 (1966). "Imidazole-2-carboxaldehyde".[4][2][3][5][6][7]
GBB Reaction & Kinase Inhibitors
Bienaymé, H., & Bouzid, K. (1998).[8][9] "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234-2237.
Devi, N., et al. (2015). "Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: A review." Tetrahedron, 71(2), 183-232.
Hydrate vs.
Galan, J. A., et al. (2013). "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde." Journal of Spectroscopy.
Pharmaceutical Applications (HCV/Anti-infectives)
Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465, 96-100. (References imidazole scaffolds in Daclatasvir development).
Application Note: Synthesis and Stabilization of (1H-Imidazol-2-yl)methanediol and its Derivatives
Abstract & Strategic Overview The compound (1H-Imidazol-2-yl)methanediol represents the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde . Unlike most aldehydes where the carbonyl form is thermodynamically fa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The compound (1H-Imidazol-2-yl)methanediol represents the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde . Unlike most aldehydes where the carbonyl form is thermodynamically favored, electron-deficient N-heterocyclic aldehydes often exhibit a shifted equilibrium toward the hydrate in aqueous media.
For drug development professionals, this equilibrium presents both a challenge and an opportunity. The methanediol form is often the active species in aqueous biological assays, yet the aldehyde is the requisite electrophile for synthetic elaboration.
This guide details the pH-switchable isolation of the methanediol versus the aldehyde, provides a robust bulk synthesis protocol for the scaffold, and outlines the synthesis of stable acetal derivatives.
Key Chemical Equilibrium
The structural integrity of this scaffold is governed by pH.
Acidic/Neutral (pH < 6): Equilibrium favors the protonated aldehyde or mixtures.
Slightly Basic (pH 8.0): The neutral methanediol (hydrate) precipitates as a stable solid.
Basic (pH > 9): Equilibrium shifts back to the free aldehyde or anionic species.
Synthesis Strategy & Workflow
We utilize a Retro-Synthetic Approach focusing on the hydrolysis of a protected imidazolidine intermediate. This route avoids the use of pyrophoric organolithium reagents (e.g.,
-BuLi) and cryogenic conditions, making it scalable and "green."
Workflow Diagram
Figure 1: Strategic workflow for accessing the aldehyde, its stable hydrate (methanediol), and acetal derivatives.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocols
Protocol A: Bulk Synthesis of Imidazole-2-carboxaldehyde
Objective: Preparation of the reactive aldehyde core from inexpensive bulk reagents.[8]
Mechanism: Acid-catalyzed hydrolysis of the aminal linkage in the dibenzoyl-protected precursor.
Hydrolysis: Charge a round-bottom flask with 19.1 g (50 mmol) of the precursor and 200 mL of conc. HCl.
Reflux: Heat the mixture to reflux for 22 hours . Note: The long duration ensures complete cleavage of the robust benzoyl groups.
By-product Removal: Cool the mixture in an ice bath (
C). Benzoic acid will precipitate.[8] Filter off the solid benzoic acid.[8]
Concentration: Evaporate the filtrate to dryness under reduced pressure.
Purification (Digestion): Digest the residue in 100 mL of 95% Ethanol. Cool to
C. Filter off the precipitated ethylenediamine dihydrochloride (by-product).
Isolation: Concentrate the ethanolic filtrate to dryness. Dissolve the residue in 40 mL of water.
Neutralization: Slowly add solid
until foaming ceases and the pH reaches ~6.5. The aldehyde will crystallize.[6][8]
Yield: Expect 80–85% yield of the aldehyde form.
Validation Point:
H NMR (DMSO-): 9.67 (s, 1H, CHO), 7.43 (s, 2H, imidazole ring).[8] Absence of the aldehyde peak indicates hydration or degradation.
Protocol B: Isolation of (1H-Imidazol-2-yl)methanediol (The Hydrate)
Objective: Conversion of the aldehyde to the stable gem-diol form for storage or biological testing.
Scientific Rationale: At pH 8.0, the imidazole ring is neutral (pKa ~6), facilitating the hydration of the carbonyl by water without catalytic dehydration back to the aldehyde.
Methodology:
Dissolution: Dissolve 1.0 g of Imidazole-2-carboxaldehyde in 10 mL of deionized water.
pH Adjustment: Monitor pH using a calibrated digital pH meter.
Initial pH will be slightly acidic/neutral.
Add 0.1 M NaOH dropwise with vigorous stirring until pH 8.0 is reached exactly.
Crystallization: Stir the solution at room temperature for 30 minutes. A white precipitate will form.[12]
Filtration: Filter the solid and wash with a minimum amount of ice-cold water.
Drying: Air dry at room temperature. Do not heat or use desiccants, as this will revert the compound to the aldehyde.
Validation Point:
IR Spectroscopy: Broad absorption at 3100–3400 cm
(OH stretch) and absence of a strong carbonyl stretch at ~1680 cm.
Elemental Analysis: Corresponds to
(MW 114.10) rather than the aldehyde (MW 96.09).
Protocol C: Synthesis of the Diethyl Acetal Derivative
Objective: Synthesis of 2-(Diethoxymethyl)-1H-imidazole , a stable lipophilic derivative for drug formulation.
Reagents:
Imidazole-2-carboxaldehyde (1.0 eq)
Triethyl orthoformate (1.5 eq)
Ethanol (Anhydrous)
-Toluenesulfonic acid (pTSA) (0.05 eq)
Methodology:
Setup: Flame-dry a flask and purge with Nitrogen.
Reaction: Suspend the aldehyde in anhydrous ethanol (0.5 M concentration). Add triethyl orthoformate and catalytic pTSA.
Reflux: Heat to reflux for 4 hours. The reaction is driven by the removal of water (via orthoformate hydrolysis).
Quench: Cool to room temperature and add solid
to neutralize the acid catalyst.
Workup: Filter the solids and concentrate the filtrate.
Purification: The residue can be recrystallized from Et_2O/Hexane or used directly if purity >95%.
Quantitative Data Summary
Parameter
Aldehyde Form
Methanediol (Hydrate) Form
Formula
MW
96.09 g/mol
114.10 g/mol
Stability pH
pH 6.5 (Solution)
pH 8.0 (Precipitate)
Melting Point
205–206 °C
Decomposes (loses water)
UV
287 nm
212 nm
Solubility
Soluble in alcohol, polar organics
Low solubility in water (precipitates)
Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon:
Issue: During Protocol A (Step 7), the product may separate as an oil instead of crystals.
Cause: Impurities (specifically residual ethylenediamine salts) or rapid pH change.
Fix: Re-acidify with HCl to pH 2, treat with activated charcoal, filter, and neutralize very slowly over 1 hour. Seeding with a pure crystal is highly effective.
Storage Stability:
The Methanediol form is kinetically stable at room temperature but will dehydrate under vacuum or high heat. Store in a sealed vial at
C.
The Aldehyde form is hygroscopic. Store under Nitrogen.[12][13]
NMR Interpretation:
In
, you will likely observe a mixture of both forms. The ratio depends on the pD. To characterize the pure aldehyde, use DMSO- .[3] To characterize the diol, solid-state NMR or rapid acquisition in neutral is required.
References
Organic Syntheses Procedure for Imidazole-2-carboxaldehyde:
Bastiaansen, L. A. M.; Godefroi, E. F.[6][8] "Imidazole-2-carboxaldehyde."[6][8][14][15][16][17] Organic Syntheses, 1981 , 60, 47.
[Link]
Hydration Equilibrium and pH Dependence:
Zhu, M.; et al. "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." The Journal of Physical Chemistry A, 2022 , 126 (46), 8727-8740.
[Link]
General Reactivity of Imidazole-2-carboxaldehyde:
Drozd, G. T.; et al. "Kinetics and Mechanisms of Aqueous-Phase Reactions of Triplet-State Imidazole-2-carboxaldehyde." The Journal of Physical Chemistry A, 2022 .
[Link]
High-performance liquid chromatography (HPLC) method for (1H-Imidazol-2-yl)methanediol
Application Note & Standard Operating Protocol Executive Summary This guide details the chromatographic separation and quantification of (1H-Imidazol-2-yl)methanediol , the geminal diol hydrate of 2-imidazolecarboxaldehy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Protocol
Executive Summary
This guide details the chromatographic separation and quantification of (1H-Imidazol-2-yl)methanediol , the geminal diol hydrate of 2-imidazolecarboxaldehyde .
Crucial Chemical Insight: In aqueous solution, 2-imidazolecarboxaldehyde exists in a dynamic equilibrium with its gem-diol form, (1H-Imidazol-2-yl)methanediol. This equilibrium is pH-dependent. At pH < 5 , the diol form dominates , exhibiting a distinct UV absorption shift (from ~287 nm to ~212 nm).[1] Therefore, this protocol specifically targets the acidic conditions required to stabilize and detect the diol species, utilizing a high-retention polar-embedded Reversed-Phase (RP) system.
Part 1: Chemical Context & Detection Strategy
The analysis of this compound presents a "chameleon" challenge. The analyte changes structure and optical properties based on the mobile phase pH.
Aldehyde Form (High pH): Conjugated system, UV
nm.
Diol Form (Low pH - Target): Conjugation broken, UV
nm.
Since standard HPLC mobile phases are often acidic (to suppress silanol activity and improve peak shape for bases like imidazole), the analyte will predominantly exist as the methanediol during the run.
Figure 1: The hydration equilibrium of the analyte. Successful analysis requires locking this equilibrium via mobile phase buffering.
Part 2: Experimental Protocol (The "Gold Standard" Method)
This method utilizes a Polar-Embedded C18 or C18-Aq column. Standard C18 columns may suffer from "dewetting" (pore collapse) under the high aqueous conditions required to retain this small, polar molecule.
Reference Standard: 2-Imidazolecarboxaldehyde (CAS: 10111-08-7).[3][4][5][6] Note: The solid standard is the aldehyde; it converts to the diol in the diluent.
2. Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18-Aq / Polar Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq)Dimensions: 150 x 4.6 mm, 3 µm or 5 µm
Capable of 100% aqueous stability; enhances retention of polar bases.
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 3.0
Acidic pH locks the analyte in the diol form and protonates the imidazole ring ( for diol) for reproducible retention.
Mobile Phase B
Acetonitrile (ACN)
Organic modifier.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID.
Column Temp
30°C
Improves mass transfer and peak shape.
Detection
UV 215 nm (Primary)UV 287 nm (Secondary monitor)
215 nm targets the methanediol. 287 nm monitors any residual aldehyde or degradation.
Injection Vol
10 µL
Adjust based on sample concentration.
3. Gradient Program
Since the analyte is highly polar, a high-aqueous hold is necessary at the start.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.0
98
2
Isocratic Hold (Retention)
4.0
98
2
Begin Gradient
10.0
60
40
Elute Hydrophobic Impurities
12.0
60
40
Wash
12.1
98
2
Re-equilibration
18.0
98
2
Ready for Next Inj.
Part 3: Sample Preparation & Workflow
Critical Step: The sample diluent must match the mobile phase pH to prevent "on-column" equilibrium shifts, which cause split peaks or severe tailing.
Stock Solution (1 mg/mL): Weigh 10 mg of 2-Imidazolecarboxaldehyde standard. Dissolve in 10 mL of Water/ACN (90:10) . Sonicate for 5 mins to ensure complete hydration to the diol.
Working Standard (50 µg/mL): Dilute the stock 1:20 with Mobile Phase A .
Sample Prep: Extract/dissolve sample in Mobile Phase A. Filter through 0.22 µm PVDF or PTFE filter.
Figure 2: Sample preparation workflow ensuring complete conversion to the methanediol form prior to injection.
Ensure sample diluent is pH 3.0 (same as Mobile Phase). Allow samples to stand for 10 mins before injection.
Low Sensitivity
Wrong detection wavelength.
The diol does not absorb at 287 nm. Switch UV to 210-215 nm.
Early Elution ()
Analyte is too polar for column.
1. Reduce ACN to 0-1%.2. Switch to HILIC mode (See below).3. Add Ion-Pairing reagent (e.g., 5mM Sodium Octanesulfonate) to Mobile Phase A.
Part 5: Alternative HILIC Method (High Sensitivity)
If the Reversed-Phase method yields insufficient retention, use Hydrophilic Interaction Liquid Chromatography (HILIC).
Column: HILIC Silica or Amide (e.g., TSKgel Amide-80).
Mobile Phase: ACN / 10mM Ammonium Formate pH 3.0 (90:10).
Mechanism: Retains the polar imidazole/diol strongly; elutes with increasing water content.
Advantage: Higher sensitivity with MS detection (highly volatile mobile phase).
References
Equilibrium & UV Properties
pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.[1] (2020).[7] Identifies the shift from aldehyde (287 nm) to diol (212 nm) at pH < 5.[1]
Chromatographic Separation of Imidazoles
HPLC Determination of Imidazoles... (2020).[7] Validates the use of Phosphate Buffer/Methanol systems for imidazole derivatives.
Chemical Structure & Stability
Methanediol - Chemical Properties.[3][8] Explains the gem-diol stability in aqueous solutions.
Nuclear magnetic resonance (NMR) techniques for studying (1H-Imidazol-2-yl)methanediol
Navigating the Hydration Equilibrium in Drug Discovery Abstract (1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde. Unlike most aldehydes where the hydrate is transient, the...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the Hydration Equilibrium in Drug Discovery
Abstract
(1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde. Unlike most aldehydes where the hydrate is transient, the electron-withdrawing nature of the protonated imidazole ring stabilizes this gem-diol in aqueous media. For researchers, this creates a significant analytical challenge: the molecule you observe in the NMR tube is dictated entirely by your solvent and pH choice. This application note details the protocols to selectively characterize the diol versus the aldehyde, utilizing chemical shift diagnostics to validate the equilibrium state.
Part 1: The Chemical Chameleon (Core Mechanism)
The structural identity of this molecule is fluid. In the solid state (precipitated at pH 8.0), it exists as the stable hydrate.[1][2] However, in solution, it undergoes a reversible dehydration to form the parent aldehyde.
The Equilibrium Workflow
The following diagram illustrates the environmental triggers that shift the population between the Methanediol (Hydrate) and Carboxaldehyde forms.
Figure 1: Solvent and pH-dependent equilibrium. Note that DMSO promotes dehydration, converting the target diol back into the aldehyde.
Part 2: Solvent Selection & Experimental Strategy
Critical Warning: Dissolving the solid gem-diol in DMSO-
will cause it to slowly revert to the aldehyde form. If your goal is to characterize the diol, DMSO is the wrong solvent.
Solvent Decision Matrix
Target Species
Recommended Solvent
pH Modifier
Expected Stability
Methanediol (Hydrate)
DCl (adjust to pH < 6)
High (>95% Hydrate)
Carboxaldehyde
DMSO-
None (or trace base)
High (Dehydration favored)
Exchange Dynamics
NaOD (pH > 9)
Mixed/Aldehyde favored
Part 3: NMR Characterization Protocols
Protocol A: Characterization of the Gem-Diol (Hydrate)
Objective: Confirm the presence of the
moiety.
Sample Prep: Dissolve 5-10 mg of the compound in 600 µL of
.
Acidification: Add 1-2 drops of dilute DCl (or deuterated acetic acid). The protonation of the imidazole nitrogen (N3) increases the electrophilicity of the C2 carbon, driving the equilibrium toward the hydrate.
Acquisition:
1H NMR: 16 scans, 1s relaxation delay.
13C NMR: 512 scans (critical for observing the quaternary C2).
Diagnostic Signals (Self-Validation):
1H NMR: Look for the methine proton (
) as a singlet around 5.8 - 6.0 ppm . Note: The OH protons will exchange with D2O and will not be visible.
13C NMR: The methine carbon must appear at ~73.2 ppm . If you see a peak >180 ppm, the sample has dehydrated.
Protocol B: Characterization of the Aldehyde
Objective: Observe the carbonyl functionality.
Sample Prep: Dissolve 5-10 mg in DMSO-
. Ensure the solvent is "dry" (ampoules recommended) to prevent re-hydration.
Acquisition: Standard parameters.
Diagnostic Signals:
1H NMR: Distinct aldehyde proton singlet at ~9.6 - 9.8 ppm .
13C NMR: Carbonyl carbon signal at ~181.3 ppm .
Summary of Chemical Shifts[6][7][8][9][10]
Nucleus
Position
Gem-Diol (, acidic)
Aldehyde (DMSO-)
1H
Methine/Carbonyl
5.8 - 6.0 ppm (s)
9.6 - 9.8 ppm (s)
1H
Imidazole Ring
~7.4 ppm (s, 2H)
~7.1 - 7.5 ppm (m)
13C
C2 (Functional Group)
73.2 ppm ()
181.3 ppm ()
13C
Imidazole C4/C5
~123 - 132 ppm
~131 - 145 ppm
Part 4: Advanced Validation (2D Techniques)
To unequivocally prove the structure, use 2D correlations.
HSQC (Heteronuclear Single Quantum Coherence):
Diol: The proton at ~6.0 ppm will correlate to the carbon at ~73 ppm.
Aldehyde: The proton at ~9.7 ppm will correlate to the carbon at ~181 ppm.
Why this matters: This rules out impurities or hemiacetal intermediates (which would show Carbon shifts around 90-95 ppm).
EXSY (Exchange Spectroscopy):
If the sample is at near-neutral pH in
, you may see both species. An EXSY experiment (NOESY sequence with mixing time ~300-500ms) will show "cross-peaks" between the aldehyde proton (9.7 ppm) and the diol proton (6.0 ppm), proving they are chemically exchanging in real-time.
References
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.[1][2] The Journal of Organic Chemistry, 75(10), 3208–3213.[1][2]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] The Journal of Organic Chemistry, 62(21), 7512–7515.
Key Insight: Essential for distinguishing solvent residuals
Babij, N. R., et al. (2016).NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
Key Insight: Updated solvent shift data for modern drug development contexts.
This technical guide addresses the in vitro handling, stability, and application of (1H-Imidazol-2-yl)methanediol . It is critical for researchers to understand that this compound exists in a dynamic equilibrium with its parent aldehyde, 1H-imidazole-2-carbaldehyde .
In solid form, the reagent is typically supplied as the aldehyde. However, in aqueous physiological buffers (pH 7.4), the carbonyl group undergoes hydration to form the geminal diol, (1H-Imidazol-2-yl)methanediol. This hydration is favored by the electron-withdrawing nature of the imidazole ring at the C2 position. Successful in vitro study design requires accounting for this equilibrium, as it dictates solubility, cellular permeability, and reactivity (specifically Schiff base formation).
Core Applications
The biological utility of (1H-Imidazol-2-yl)methanediol stems from its electrophilic carbon center, which allows it to covalently modify nucleophilic residues on proteins.
Application Domain
Mechanism of Action
Key Target / Endpoint
Hemoglobin Modulation
Schiff Base Formation: The aldehyde/diol equilibrium species reacts with the N-terminal valine of hemoglobin alpha-chains.
Sickle Cell Disease: Stabilizes the R-state (oxygenated) of HbS, preventing polymerization and sickling.
Enzyme Inhibition
Active Site Ligation: Coordinates with active site metal ions (Zn²⁺, Cu²⁺) or forms covalent adducts with catalytic cysteines.
Diabetes (Type 2): Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).
Antimicrobial Screening
Biosynthetic Disruption: Imidazole core interferes with ergosterol synthesis (fungi) or bacterial metalloenzymes.
MIC Determination: Broad-spectrum antifungal/antibacterial activity profiling.
Bioconjugation
Reversible Crosslinking: Forms pH-sensitive imine bonds with primary amines.
Protein Labeling: N-terminal specific modification of peptides.
Chemical Dynamics & Stability (DOT Visualization)
The following diagram illustrates the critical hydration equilibrium and the subsequent reaction pathway with protein targets.
Caption: Equilibrium between the stored aldehyde form and the aqueous methanediol form, leading to protein conjugation.
Primary Stock (100 mM): Dissolve the solid aldehyde in anhydrous DMSO.
Rationale: DMSO prevents immediate hydration, maintaining the compound in the aldehyde form for accurate molarity calculation based on the aldehyde MW (96.09 g/mol ).
Working Solution (Reconstitution): Dilute the DMSO stock into PBS or cell culture media immediately prior to use.
Note: Upon contact with water, the methanediol form will generate rapidly. Allow the solution to equilibrate at room temperature for 15 minutes before adding to cells to ensure a stable concentration of the hydrated species.
Stability Check: The methanediol form is stable in neutral pH for 24-48 hours. Avoid acidic pH (<5.0) as this accelerates hydrolysis and potential degradation.
Objective: To quantify the ability of (1H-Imidazol-2-yl)methanediol to form Schiff base adducts with Hemoglobin (Hb), a proxy for its antisickling potential.
Reagents:
Purified Human Hemoglobin (HbA or HbS) solution (approx. 2 mM heme).
(1H-Imidazol-2-yl)methanediol working solution (from Protocol A).
Sodium Cyanoborohydride (NaCNBH3) – Reductant to trap the imine.
LC-MS grade Formic Acid and Acetonitrile.
Step-by-Step:
Incubation: Mix Hb solution (50 µM final) with the test compound (0.5 mM to 5 mM titration) in PBS.
Reaction: Incubate at 37°C for 2 hours.
Mechanism:[1][2][3][4] The methanediol dehydrates locally to the aldehyde, which attacks the N-terminal valine amine, forming a reversible imine (Schiff base).
Trapping (Optional but Recommended): Add NaCNBH3 (20 mM final) and incubate for 30 mins.
Why: This reduces the reversible C=N imine bond to a stable C-N amine bond, allowing for robust mass spectrometry analysis. Without reduction, the adduct may hydrolyze during LC-MS ionization.
Analysis: Dilute samples 1:10 in 0.1% Formic Acid. Analyze via LC-MS (E.g., Q-TOF or Orbitrap).
Data Output: Look for a mass shift of +94 Da (reduced adduct) or +92 Da (non-reduced imine) on the alpha-globin chain. Calculate % Modification = [Intensity(Adduct) / (Intensity(Native) + Intensity(Adduct))] * 100.
Protocol C: Cytotoxicity Profiling (CCK-8 / MTT)
Objective: To determine the therapeutic window by assessing cellular toxicity.
Reagents:
Target Cell Line (e.g., HEK293, HepG2).
CCK-8 Reagent (Cell Counting Kit-8).
96-well tissue culture plates.
Methodology:
Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.
Treatment: Prepare serial dilutions of (1H-Imidazol-2-yl)methanediol in media (0.1 µM – 500 µM). Ensure final DMSO concentration is <0.5%.
Exposure: Replace media with treatment solutions. Incubate for 24h, 48h, or 72h.
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4 hours at 37°C. Measure Absorbance at 450 nm.
Calculation: Normalize OD values to vehicle control (DMSO only) to determine % Viability. Plot dose-response curve to calculate IC50.
References
Abdulmalik, O., et al. (2011). Crystallographic analysis of human hemoglobin conjugated with an antisickling agent. Acta Crystallographica Section F. (Context: Structural basis of imidazole-aldehyde binding to Hb).
Safo, M. K., et al. (2004). Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry.
PubChem. (n.d.). Compound Summary: 1H-imidazole-2-carbaldehyde.[5][6][1][7][8][9][10] National Library of Medicine. Retrieved February 5, 2026, from [Link]
Galloway, M. M., et al. (2009). Chamber investigations of the photochemical oxidation of glyoxal in aqueous solution. Atmospheric Chemistry and Physics. (Context: Identification of hydrated imidazole intermediates including (1H-Imidazol-2-yl)methanediol in aqueous phases).
Application Note: (1H-Imidazol-2-yl)methanediol in Material Science
Part 1: Executive Summary & Chemical Foundation The Dual Nature of the Reagent (1H-Imidazol-2-yl)methanediol is the geminal diol (hydrated) form of imidazole-2-carboxaldehyde (2-formylimidazole) . While often purchased o...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Foundation
The Dual Nature of the Reagent
(1H-Imidazol-2-yl)methanediol is the geminal diol (hydrated) form of imidazole-2-carboxaldehyde (2-formylimidazole) . While often purchased or stored as the aldehyde, in aqueous or humid environments—and crucially, under specific pH conditions used in material synthesis—the molecule exists in a dynamic equilibrium with its methanediol counterpart.
For researchers in Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and pharmaceutical co-crystals, distinguishing and controlling these two forms is the difference between a high-defect material and a pristine crystal lattice.
The Aldehyde Form: Essential for Schiff-base condensations (COF synthesis, Post-Synthetic Modification).
The Methanediol Form: A unique hydrogen-bonding tecton capable of forming stable supramolecular assemblies, favored in acidic media and specific coordination environments.
The Equilibrium Mechanism
The stability of the gem-diol is unusual for aromatic aldehydes but is stabilized here by the electron-withdrawing nature of the protonated imidazole ring (at low pH) and intramolecular hydrogen bonding.
Figure 1: The dynamic equilibrium between the aldehyde and methanediol forms. The cationic species is highly stabilized as a gem-diol, crucial for crystal engineering.
Part 2: Applications in Novel Materials[1]
Covalent Organic Frameworks (COFs)
Challenge: COF synthesis relies on the reversible condensation of aldehydes and amines to form imine linkages.[1] The presence of the methanediol form acts as a "masked" aldehyde, slowing kinetics or preventing reaction entirely if water is not removed.
Innovation: Using the methanediol equilibrium to control nucleation.[1] By starting with a hydrated precursor and slowly dehydrating in situ, one can achieve slower crystal growth and higher crystallinity.[1]
Supramolecular Crystal Engineering
Challenge: Creating predictable hydrogen-bonding networks.
Innovation: The (1H-Imidazol-2-yl)methanediol cation (formed with acids like TFA) possesses two hydroxyl groups and two imidazole nitrogens (one protonated). This creates a rigid donor-acceptor motif ideal for 1D and 2D hydrogen-bonded networks that are distinct from the pi-stacking of the planar aldehyde.
Post-Synthetic Modification (PSM) of ZIFs
Context: Zeolitic Imidazolate Frameworks (ZIFs) often use imidazole linkers.[1]
Application: Incorporating 2-formylimidazole allows for PSM.[1] However, if the pores are hydrophilic, the linker may convert to the methanediol form, changing the pore size and polarity unexpectedly.
Control: Monitoring the C=O vs C-O stretch in IR is critical to verify the state of the pore surface.
Part 3: Detailed Protocols
Protocol A: Selective Isolation of the Methanediol Form (Crystal Engineering)
Objective: To isolate stable single crystals of (1H-imidazol-2-yl)methanediol for structural studies or use as a solid-state reagent.
Dissolution: Dissolve 100 mg of imidazole-2-carboxaldehyde in 2.0 mL of Acetone.
Acidification: Add Trifluoroacetic acid (TFA) dropwise until the solution reaches pH ~1-2.
Mechanistic Insight: Protonation of the imidazole ring at N3 increases the electron-withdrawing power of the ring, pulling electron density from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by adventitious water, locking it into the gem-diol state.
Crystallization: Cover the vial with parafilm, poke a single small hole, and allow slow evaporation at 4°C.
Harvesting: Colorless prisms will form within 24-48 hours. These are the trifluoroacetate salt of the methanediol.[1]
Validation: Perform Single Crystal XRD or Solid-State NMR (see Characterization).
Protocol B: Controlled Dehydration for COF Synthesis
Objective: To ensure maximum reactivity of the aldehyde precursor in Schiff-base network formation.
Critical Step: While water promotes the diol, a trace amount is required for the reversibility of the imine bond (defect correction). The key is the temperature.[1]
Heating: Heat to 120°C. At this temperature, the equilibrium heavily favors the aldehyde + water vapor, driving the condensation with the amine.
Part 4: Characterization & Data Interpretation
Distinguishing the Species
Correctly identifying whether your material contains the aldehyde or the methanediol is critical for quality control.
Technique
Aldehyde Signal (Target: -CHO)
Methanediol Signal (Target: -CH(OH)2)
Notes
1H NMR (DMSO-d6)
Singlet at ~9.8 ppm
Doublet at ~6.0 ppm (CH) + Broad singlet (OH)
Diol signals often disappear if solvent is not dry.
Figure 2: Decision tree for processing imidazole-2-carboxaldehyde based on the desired material outcome.
References
Lázaro Martínez, J. M., et al. (2010).[1][4] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Link
Crespi, A. F., et al. (2018).[1] Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. The Journal of Physical Chemistry A. Link[1]
Aregahegn, K. Z., et al. (2017).[1][5] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A. Link[1]
PubChem. (2023).[1] Compound Summary for CID 24955: 1H-Imidazole-2-carbaldehyde. National Library of Medicine.[1] Link
Overcoming challenges in the synthesis of (1H-Imidazol-2-yl)methanediol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, medicinal chemists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address the common challenges and frequently asked questions encountered during its synthesis, which is intrinsically linked to its aldehyde precursor, 2-imidazolecarboxaldehyde. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section covers the fundamental concepts essential for working with the target compound.
Q1: What is the relationship between (1H-Imidazol-2-yl)methanediol and 2-imidazolecarboxaldehyde?
Answer:
(1H-Imidazol-2-yl)methanediol is the stable hydrate (or gem-diol) form of 2-imidazolecarboxaldehyde. In aqueous or protic solutions, the two exist in a dynamic equilibrium. The electron-withdrawing nature of the adjacent imidazole ring makes the carbonyl carbon of the aldehyde highly electrophilic and susceptible to nucleophilic attack by water.
Senior Scientist's Insight:
Unlike simple aliphatic aldehydes where the aldehyde form is heavily favored, the equilibrium for 2-imidazolecarboxaldehyde can significantly favor the hydrate form, especially under specific pH conditions. This is a critical concept; you are often not synthesizing the diol directly but rather creating the conditions for the aldehyde to exist predominantly as its hydrate. The stability of this hydrate is a key factor in both the reaction work-up and the characterization of the final product. A study published in The Journal of Organic Chemistry provides an in-depth NMR characterization of this equilibrium, showing that the hydrate form is stable and can be selectively precipitated.[1][2]
Caption: Aldehyde-Hydrate Equilibrium.
Q2: Why is my isolated product the methanediol and not the aldehyde I was expecting?
Answer:
You likely performed the product isolation under conditions that favor the hydrate. Specifically, adjusting the pH of the aqueous solution to approximately 8.0 with a mild base like sodium bicarbonate will cause the (1H-Imidazol-2-yl)methanediol to precipitate as a stable, solid product.[1]
Senior Scientist's Insight:
The pH of the medium is the primary control lever for isolating either form. At a neutral to slightly basic pH (~8.0), the hydrate is least soluble and crystallizes out. If you wish to isolate the aldehyde form, you must adjust the pH to be slightly more acidic (e.g., 6.5) or more basic (e.g., 9.5) and perform a continuous extraction with a solvent like methylene chloride.[1] The choice of pH for work-up directly dictates the form of the isolated product.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Q3: My reaction yield is consistently low. What are the primary causes?
Answer:
Low yields in the synthesis of 2-imidazolecarboxaldehyde (and by extension, its hydrate) typically stem from three sources: incomplete hydrolysis of the precursor, formation of side products, or degradation of the product during work-up.
Senior Scientist's Insight:
A common and reliable method for this synthesis is the acid hydrolysis of a protected precursor like 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride.[3]
Incomplete Hydrolysis: This reaction requires prolonged reflux in concentrated acid (e.g., 22 hours in conc. HCl).[3] Shortening this time will result in a significant amount of unreacted starting material. Ensure the reflux is vigorous and the duration is adequate.
Side Products: Over-oxidation is a potential issue if your synthetic route involves an oxidation step (e.g., from 2-methylimidazole or 2-hydroxymethylimidazole). Aggressive oxidants or prolonged reaction times can lead to the formation of 1H-imidazole-2-carboxylic acid.[4]
Work-up Losses: As discussed, product solubility is highly pH-dependent. If the pH during neutralization and precipitation is not precisely controlled to ~8.0, a significant portion of your product may remain dissolved in the aqueous layer, leading to poor recovery.
Caption: Troubleshooting Workflow for Low Yields.
Q4: My NMR spectrum is complex. How do I confirm the presence of (1H-Imidazol-2-yl)methanediol?
Answer:
The key is to look for the disappearance of the aldehyde proton and the appearance of a methine proton at a higher field, along with its corresponding carbon signal in the 13C NMR spectrum.
Senior Scientist's Insight:
The aldehyde and hydrate forms have distinct spectroscopic signatures. Comparing your data to established values is crucial for confirmation.
The imidazole protons will also shift slightly depending on the C2 substituent.
13C Carbonyl/Methine
~181 ppm
~70-80 ppm
The carbonyl carbon signal disappears completely in the solid-state NMR of the pure hydrate and is replaced by the gem-diol carbon signal in the aliphatic region.[1]
The strong carbonyl stretch is a clear indicator of the aldehyde. Its absence in the solid-state IR spectrum of a precipitated sample is strong evidence for the hydrate.[1]
The presence of strong hydroxyl and C-O stretches confirms the diol structure.
Note: Exact chemical shifts may vary based on solvent and pH.
Part 3: Key Protocols and Methodologies
This section provides detailed, field-proven protocols for the synthesis and selective isolation of the target compound.
Protocol 1: Synthesis via Hydrolysis of a Protected Precursor
This protocol is adapted from a robust procedure published in Organic Syntheses, which is a highly trusted source for reliable chemical preparations.[3] It focuses on the final hydrolysis step to generate the product in solution.
Objective: To prepare an aqueous solution of 2-imidazolecarboxaldehyde hydrochloride, which can then be used for selective isolation.
Reaction Setup: In a 500 mL round-bottom flask, combine 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride with 200 mL of concentrated hydrochloric acid.
Hydrolysis: Heat the mixture to reflux using a heating mantle. Allow the reaction to reflux vigorously for a minimum of 22 hours. Self-Validation Check: The reaction progress can be monitored by taking a small aliquot, neutralizing it, and checking for the disappearance of the starting material by TLC or LCMS.
By-product Removal (Part 1): After the reflux period, cool the reaction mixture in an ice bath. This will cause the benzoic acid by-product to precipitate.
Filtration: Remove the solid benzoic acid by vacuum filtration.
Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure. This will yield a solid residue.
By-product Removal (Part 2): To the residue, add 100 mL of 95% ethanol and digest the solid (stir or sonicate). Cool the mixture again on ice. The remaining solid is primarily ethylenediamine dihydrochloride. Filter this solid off.
Final Solution: Again, remove the solvent from the filtrate under reduced pressure. The resulting solid residue is crude 2-imidazolecarboxaldehyde hydrochloride. This can be dissolved in water for the next step.
Protocol 2: pH-Controlled Selective Isolation of (1H-Imidazol-2-yl)methanediol
This protocol leverages the pH-dependent stability and solubility of the aldehyde/hydrate equilibrium, based on the findings from Martínez et al.[1]
Objective: To selectively precipitate the stable hydrate (methanediol) form from the crude hydrochloride salt.
Dissolution: Dissolve the crude solid from the previous protocol in a minimal amount of deionized water (e.g., 40-50 mL).
Neutralization & Precipitation: Place the solution on a magnetic stir plate. Slowly and portion-wise, add solid sodium bicarbonate. Effervescence (CO2 evolution) will occur.
pH Monitoring (Critical Step): Continue adding NaHCO3 until the effervescence ceases and the pH of the solution reaches 8.0 ± 0.2 . As you approach this pH, a white crystalline solid, (1H-Imidazol-2-yl)methanediol, will begin to precipitate. Trustworthiness Check: Maintaining the pH at 8.0 is key. A pH too low or too high will increase the product's solubility, reducing yield.[1]
Crystallization: Once the target pH is reached, allow the slurry to stir in an ice bath for 30-60 minutes to maximize crystallization.
Isolation: Collect the white solid by vacuum filtration.
Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a non-polar solvent like diethyl ether to aid in drying.
Drying: Dry the product under vacuum to obtain pure (1H-Imidazol-2-yl)methanediol. The product should be characterized by FTIR and NMR to confirm the absence of the aldehyde carbonyl group.
References
Ingle, R. B., et al. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. [Link]
MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved February 5, 2026, from [Link]
AICIS. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved February 5, 2026, from [Link]
Google Patents. (n.d.). US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.
ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved February 5, 2026, from [Link]
Martínez, J. M. L., et al. (2015). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 80(2), 1057–1064. [Link]
National Institutes of Health (NIH). (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved February 5, 2026, from [Link]
MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved February 5, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 5, 2026, from [Link]
ACS Publications. (2015). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]
National Institutes of Health (NIH). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
National Institutes of Health (NIH). (n.d.). 2,2-Dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone. Retrieved February 5, 2026, from [Link]
Technical Support Center: Optimization of Reaction Conditions for (1H-Imidazol-2-yl)methanediol Derivatization
Welcome to the technical support center for the derivatization of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the derivatization of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful derivatization of this unique molecule for your analytical needs.
The derivatization of (1H-Imidazol-2-yl)methanediol, a polar and thermally labile molecule, is often a critical step to improve its volatility and stability for chromatographic analysis, particularly by Gas Chromatography (GC).[1][2] This guide is structured to walk you through potential issues and their resolutions in a logical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the derivatization of (1H-Imidazol-2-yl)methanediol.
Issue 1: Low or No Product Yield
Question: I am not seeing any formation of my desired derivative, or the yield is consistently low. What are the likely causes and how can I fix this?
Answer:
Low or non-existent product yield is a common issue stemming from several factors related to the reactants, reaction conditions, or the inherent stability of the starting material.
Causality and Solutions:
Moisture Contamination: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[3][4] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your target molecule.
Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Store derivatization reagents in a desiccator.[3][4]
Inactive Reagent: Derivatization reagents can degrade over time, especially if not stored properly.
Solution: Use a fresh bottle of the derivatization reagent or test the activity of your current stock on a simple, known standard (e.g., a simple alcohol).
Suboptimal Reaction Temperature: The derivatization of the diol and the imidazole ring may require specific temperature conditions to proceed efficiently.
Solution: While some reactions proceed at room temperature, heating can often increase the reaction rate and yield.[4] Start with a modest temperature (e.g., 60-70 °C) and monitor the reaction progress. Be cautious, as excessive heat can lead to degradation of the analyte or the derivative.
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatization reagent will lead to incomplete derivatization.
Solution: It is generally recommended to use a significant molar excess of the derivatization reagent.[3] A 2:1 molar ratio of reagent to active hydrogen is a good starting point for silylation.[3] For (1H-Imidazol-2-yl)methanediol, which has three active hydrogens (two from the diol and one from the imidazole N-H), a 6-fold molar excess of the reagent is advisable.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
Solution: Polar aprotic solvents like pyridine, N,N-dimethylformamide (DMF), or acetonitrile are often used as they can help to dissolve the polar analyte and can also act as catalysts or acid scavengers.[5][6] Pyridine is particularly useful in silylation reactions involving organochlorosilanes as it acts as an HCl acceptor.[5]
Issue 2: Multiple Peaks in the Chromatogram
Question: My chromatogram shows multiple peaks instead of a single peak for my derivatized product. What could be causing this?
Answer:
The presence of multiple peaks can indicate incomplete derivatization, side reactions, or degradation of the product.
Causality and Solutions:
Incomplete Derivatization: If the reaction is not driven to completion, you may see peaks for the partially derivatized intermediates (e.g., mono-silylated) in addition to the fully derivatized product and the unreacted starting material.
Solution: Increase the reaction time, temperature, or the concentration of the derivatization reagent. Monitor the reaction progress over time by analyzing aliquots until a single product peak is observed.[4]
Side Reactions: The imidazole ring can participate in side reactions, especially under harsh conditions.
Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization. This may involve using a less aggressive derivatization reagent or lowering the reaction temperature.
Degradation of the Derivative: The formed derivative may not be stable under the analytical conditions (e.g., in the hot GC injection port).
Solution: Ensure the GC inlet temperature is not excessively high. You can also try using a more robust derivatization reagent that forms a more stable derivative.
Issue 3: Poor Peak Shape and Tailing
Question: The peak for my derivatized analyte is broad and shows significant tailing. How can I improve the peak shape?
Answer:
Poor peak shape is often due to interactions between the analyte and active sites in the GC system or incomplete derivatization.
Causality and Solutions:
Active Sites in the GC System: Free hydroxyl groups on the GC column or in the liner can interact with the analyte, leading to peak tailing.
Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Conditioning the column according to the manufacturer's instructions is also crucial.
Incomplete Derivatization: As mentioned before, any remaining un-derivatized polar functional groups can lead to poor chromatography.
Solution: Re-optimize the derivatization procedure to ensure complete reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best type of derivatization reagent for (1H-Imidazol-2-yl)methanediol for GC-MS analysis?
For GC-MS analysis, silylation is the most common and effective derivatization technique for compounds containing hydroxyl and amine groups.[5]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a versatile and widely used silylating reagent. It is often used with a catalyst like TMCS (Trimethylchlorosilane) , which enhances its reactivity.[3]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Similar to BSTFA, but its byproducts are more volatile, which can be advantageous in trace analysis.
TMSI (N-Trimethylsilylimidazole): This is a very strong silylating agent, particularly effective for derivatizing hindered hydroxyl groups and can be used for sugars in the presence of small amounts of water.[5]
Acylation with reagents like pentafluorobenzyl bromide (PFB-Br) can also be an option, especially if you are using an electron capture detector (ECD).[2][7]
Q2: How do I choose the optimal reaction time and temperature?
The optimal time and temperature are highly dependent on the specific derivatization reagent and the analyte. A systematic approach is best:
Start with mild conditions: Begin with room temperature for 30 minutes.
Gradually increase temperature: If derivatization is incomplete, increase the temperature in increments (e.g., to 60 °C, then 80 °C) for a fixed time (e.g., 30-60 minutes).
Monitor progress: Analyze aliquots at different time points to determine when the reaction is complete.[4]
The following table provides a general starting point for common silylating reagents:
Derivatization Reagent
Typical Temperature
Typical Time
Catalyst (Optional)
BSTFA
60 - 80 °C
30 - 60 min
TMCS (1-10%)
MSTFA
60 - 80 °C
30 - 60 min
TMCS (1-10%)
TMSI
Room Temp - 70 °C
15 - 30 min
None usually needed
Q3: My derivatized sample seems to be unstable. How can I improve its stability?
Derivative instability can be a significant issue, particularly with silyl derivatives which are susceptible to hydrolysis.[5]
Analyze Immediately: Analyze the derivatized sample as soon as possible after the reaction is complete.
Strict Anhydrous Conditions: Ensure no moisture is introduced to the sample after derivatization.
Use a More Stable Derivative: Consider using a bulkier silylating reagent (e.g., one that introduces a tert-butyldimethylsilyl (TBDMS) group) as these derivatives are generally more stable.
Experimental Workflow and Protocols
General Derivatization Protocol (Silylation)
This protocol provides a general guideline for the silylation of (1H-Imidazol-2-yl)methanediol. Optimization will be required for your specific application.
Materials:
(1H-Imidazol-2-yl)methanediol standard or sample
Anhydrous pyridine (or other suitable solvent)
Silylating reagent (e.g., BSTFA + 1% TMCS)
Autosampler vials with inserts and PTFE-lined caps
Heating block or oven
GC-MS system
Procedure:
Sample Preparation: Prepare a solution of (1H-Imidazol-2-yl)methanediol in anhydrous pyridine at a known concentration (e.g., 1 mg/mL).
Reaction Setup: In an autosampler vial, add 100 µL of the sample solution.
Add Reagent: Add 200 µL of the silylating reagent (BSTFA + 1% TMCS). This provides a significant molar excess.
Seal and Heat: Immediately cap the vial tightly and place it in a heating block at 70 °C for 45 minutes.
Cool: After heating, allow the vial to cool to room temperature.
Analysis: The sample is now ready for injection into the GC-MS.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common derivatization problems.
Caption: A troubleshooting decision tree for derivatization optimization.
References
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
MDPI. (n.d.). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]
Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]
ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]
Troubleshooting guide for (1H-Imidazol-2-yl)methanediol experiments
Technical Support Center: Ticket #IMD-2024[1] Subject: Resolving Stability, Equilibrium, and Reactivity Issues with (1H-Imidazol-2-yl)methanediol. Executive Summary: If you are searching for (1H-Imidazol-2-yl)methanediol...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #IMD-2024[1]
Subject: Resolving Stability, Equilibrium, and Reactivity Issues with (1H-Imidazol-2-yl)methanediol.
Executive Summary:
If you are searching for (1H-Imidazol-2-yl)methanediol , you are likely encountering the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde .[1] In aqueous and acidic environments, the aldehyde carbonyl undergoes nucleophilic addition by water to form the diol.[2] This equilibrium is the primary source of experimental failure, leading to confusion in NMR interpretation, incorrect reagent stoichiometry, and failed condensation reactions.
This guide provides the protocols necessary to control this equilibrium, ensuring the success of your synthesis or characterization workflows.
Part 1: The Core Mechanism (The "Hidden" Variable)
Before troubleshooting, you must visualize the dynamic system you are working with. The molecule exists in a pH-dependent equilibrium.[1][3][4][5]
Key Insight:
Acidic/Aqueous Media (pH < 5): The equilibrium shifts toward the Gem-diol [(1H-Imidazol-2-yl)methanediol].[1]
Basic/Organic Media (pH > 7): The equilibrium shifts toward the Aldehyde [Imidazole-2-carboxaldehyde].[1]
System Visualization: The Hydration Equilibrium
Figure 1: The pH-driven hydration equilibrium. In acidic media, the carbonyl functionality is effectively "masked" as a diol.
Part 2: Troubleshooting & FAQs
Category A: Identification & Purity Analysis
Q1: I purchased Imidazole-2-carboxaldehyde, but my NMR in D₂O shows no aldehyde peak (approx. 9.7 ppm).[1] Did I receive the wrong compound?
Diagnosis: Likely not.[1] You are observing the (1H-Imidazol-2-yl)methanediol form.[1]
Explanation: In D₂O (especially if slightly acidic due to dissolved CO₂ or residual acid from synthesis), the aldehyde rapidly hydrates. The characteristic aldehyde proton signal (
) vanishes and is replaced by a methine proton signal () significantly upfield.[1]
Resolution Protocol:
Switch Solvents: Run the NMR in DMSO-d₆ or Acetone-d₆ . These aprotic polar solvents inhibit hydration.[1]
Look for the Shift:
Aldehyde Form (DMSO-d₆): Singlet at ~9.6–9.8 ppm.[1]
Gem-diol Form (D₂O/Acid): Singlet at ~5.9–6.2 ppm (methine proton).[1]
Verify via UV-Vis:
Dissolve a small amount in buffer (pH 8).[1] You should see a
Acidify to pH 2.[1] The band will blue-shift (hypsochromic) to 212 nm (Diol).[1]
Data Reference Table: Spectral Signatures
Feature
Aldehyde Form (Active)
Gem-diol Form (Masked)
Dominant pH
> 7.0 (Basic/Neutral)
< 5.0 (Acidic)
¹H NMR (Shift)
~9.7 ppm (s, 1H)
~6.0 ppm (s, 1H)
UV-Vis ()
287 nm (Conjugated)
212 nm (Non-conjugated)
Solubility
Moderate in Water
High in Water (due to H-bonding)
Category B: Synthesis & Reactivity
Q2: My Schiff base condensation (reaction with an amine) is failing in aqueous/alcohol media. Why?
Diagnosis: The "Masking Effect."[1]
Explanation: Schiff base formation requires a nucleophilic attack of the amine on the carbonyl carbon. In your reaction conditions (likely protic), the carbonyl is already occupied by two hydroxyl groups (the gem-diol).[2] The amine cannot compete effectively with water, which is in vast excess.
Resolution Protocol (The Dehydration Strategy):
Eliminate Water: Use anhydrous ethanol or methanol.[1]
Add a Dehydrating Agent: Incorporate 4Å Molecular Sieves or anhydrous Na₂SO₄ directly into the reaction flask to scavenge water produced during imine formation.[1]
Shift the Equilibrium: If you must use aqueous conditions, raise the pH to 8–9 . This forces the gem-diol to dehydrate back to the reactive aldehyde, making it available for the amine.
Caution: At pH > 10, beware of the Cannizzaro reaction (disproportionation).
Q3: The solid compound is turning from white to yellow/brown during storage. Is it degrading?
Diagnosis: Autoxidation or Polymerization.[1]
Explanation: Imidazole-2-carboxaldehyde is susceptible to air oxidation, forming Imidazole-2-carboxylic acid.[1] The yellowing often indicates the formation of "brown carbon" oligomers, a process accelerated by light and moisture.
Resolution Protocol:
Storage: Store under Argon/Nitrogen at -20°C.
Purification: Recrystallize from hot water (if diol is desired) or sublimation (if pure aldehyde is required).[1]
Stabilization: Keep the container strictly dry.[1] Moisture catalyzes the formation of the hydrate, which can then participate in complex oligomerization pathways.
Q4: I am trying to coordinate a metal ion, but I'm getting a different complex than predicted.
Diagnosis: Gem-diol Coordination.[1]
Explanation: Unlike simple aldehydes, (1H-Imidazol-2-yl)methanediol can act as a bidentate ligand itself.[1] Some metal centers (e.g., Cu(II), Zn(II)) stabilize the gem-diol form or a hemiacetal intermediate rather than the expected carbonyl coordination.[1]
Resolution Protocol:
Check X-Ray Data: Verify if the ligand is coordinating through the imidazole Nitrogen and a hydroxyl Oxygen (from the diol).
Solvent Control: If you require the carbonyl-metal bond, strictly exclude water and alcohols (which form hemiacetals) from the coordination sphere.[1] Use dry Acetonitrile or DMF.[1]
Part 3: Experimental Decision Workflow
Use this logic flow to determine the correct handling of your sample based on your end goal.
Figure 2: Decision matrix for solvent selection and experimental design.[1]
References
pH Dependence & UV-Vis Characterization:
Tinel, L., et al. (2017).[1] "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters.
[1]
NMR Characterization (Aldehyde vs. Hydrate):
Lázaro Martínez, J. M., et al. (2010).[1][6] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry.
[1][6]
Reactivity & Hemiacetal Formation:
Crespi, A. F., et al. (2025).[1][7] "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights." ChemistryOpen.
[1]
Enhancing the stability of (1H-Imidazol-2-yl)methanediol for experimental use
Technical Support Center: (1H-Imidazol-2-yl)methanediol Stability & Handling Topic: Enhancing the stability of (1H-Imidazol-2-yl)methanediol (Imidazole-2-carboxaldehyde hydrate). Case ID: GEM-DIOL-STAB-001 Status: Active...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (1H-Imidazol-2-yl)methanediol Stability & Handling
Topic: Enhancing the stability of (1H-Imidazol-2-yl)methanediol (Imidazole-2-carboxaldehyde hydrate).
Case ID: GEM-DIOL-STAB-001
Status: Active Support Guide
Executive Summary: The "Diol Dilemma"
The Core Challenge:
(1H-Imidazol-2-yl)methanediol is a geminal diol (hydrate) formed by the addition of water to Imidazole-2-carboxaldehyde (IC). Unlike standard alcohols, this molecule exists in a dynamic, reversible equilibrium with its aldehyde precursor.
The Stability Rule:
You cannot "stabilize" this molecule in the traditional sense of preventing degradation alone; you must actively force the equilibrium toward the diol form.
To maintain the diol, you must understand the forces driving its dehydration. The hydration is driven by the electrophilicity of the carbonyl carbon.
Key Mechanistic Insight:
At neutral pH, the imidazole ring is uncharged, and the aldehyde is the dominant species. As pH drops (pH < 6), the imidazole nitrogen (N3) becomes protonated. The resulting cationic imidazolium ring is strongly electron-withdrawing, which destabilizes the carbonyl double bond and makes it highly susceptible to nucleophilic attack by water, locking it into the diol form.
Figure 1: The pH-dependent hydration equilibrium. The transition from the red node (Aldehyde) to the green node (Diol) requires acidic conditions to increase the electrophilicity of the carbonyl carbon.
Experimental Protocols
Protocol A: Preparation of Stable Diol Stock Solution
Use this protocol if you need the diol for biological assays or kinetics studies.
Use this if you must store the compound for >24 hours.
Flash Freezing: Aliquot the acidic solution (Protocol A) into cryovials. Flash freeze in liquid nitrogen.
Storage: Store at -80°C .
Thawing: Thaw on ice immediately before use. Do not heat to room temperature if strictly maintaining the diol ratio is critical.
Comparative Data: Stability Metrics
The following table summarizes the species distribution based on environmental conditions.
Parameter
Condition
Dominant Species
Stability Risk
pH
< 4.0
Gem-Diol (>95%)
Low (Stable)
pH
7.0 - 8.0
Aldehyde
High (Polymerization)
Solvent
Water (Excess)
Diol
Dependent on pH
Solvent
DMSO / MeOH
Aldehyde / Hemiacetal
Dehydration
Temp
4°C
Diol
Low
Temp
> 25°C
Aldehyde
High (Entropy favors water loss)
Troubleshooting & FAQs
Q1: My solution is turning yellow/brown over time. What is happening?
Diagnosis: Brown Carbon Formation (Polymerization).
Cause: You likely have a significant fraction of the aldehyde form present (pH > 5). Imidazole-2-carboxaldehyde acts as a photosensitizer and polymerizes into light-absorbing "brown carbon" oligomers in the presence of ammonium or amines.
Solution:
Lower the pH to < 4 immediately to lock the monomer as the diol.
Protect the sample from light (wrap vials in foil).
Degas solvents to prevent oxidative degradation.
Q2: Can I isolate (1H-Imidazol-2-yl)methanediol as a dry solid?
Verdict:Generally No.Reasoning: Removing the solvent (water) shifts the equilibrium violently back toward the aldehyde (Dehydration). While some electron-deficient gem-diols (like chloral hydrate) are stable solids, the imidazole derivative tends to revert upon drying.
Workaround: If you need a solid "equivalent," synthesize the diethyl acetal derivative, which is kinetically stable, and hydrolyze it back to the diol in situ using acid.
Q3: The NMR spectrum in DMSO-d6 shows a peak at 9.8 ppm. Where is the diol?
Diagnosis: Solvent-induced Dehydration.
Explanation: DMSO is a hygroscopic, polar aprotic solvent that does not support the hydration equilibrium like water does. In DMSO, the equilibrium shifts almost entirely to the aldehyde (CHO proton at ~9.8 ppm).
Solution: To observe the diol by NMR, you must use D₂O (Deuterium Oxide) as the solvent and adjust the pD (pH equivalent) to < 5 using DCl. You should see the methine proton of the diol shift upfield to approximately 6.0 ppm .
References
pH Dependence of Hydration: Kampf, C. J., et al. (2017).[6] "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters.
Gem-Diol Stability Rules: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Brown Carbon Formation: Hawkins, L. N., et al. (2018). "Formation of Brown Carbon from the Imidazole-Mediated Reactions of Carbonyls." ACS Earth and Space Chemistry.
Technical Support Center: Scalable Synthesis of (1H-Imidazol-2-yl)methanediol
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the scalable synthesis of (1H-Imidazol-2-yl)methanediol. This document is designed for researchers, chemists, and proc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the scalable synthesis of (1H-Imidazol-2-yl)methanediol. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and successfully scaling the synthesis for drug development and manufacturing applications.
Introduction
(1H-Imidazol-2-yl)methanediol, the hydrated geminal diol form of 2-imidazolecarboxaldehyde, is a crucial building block in modern medicinal chemistry and materials science.[1] Its aldehyde precursor is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] The synthesis of these compounds, while well-documented on a lab scale, presents unique challenges when scaling up, including maintaining high yields, ensuring purity, and managing process safety.[2]
This guide addresses the synthesis as a two-stage process: first, the robust, scalable production of the stable precursor, 2-imidazolecarboxaldehyde, followed by its controlled hydration to the target methanediol. We will delve into the causality behind procedural steps, offer solutions to common experimental hurdles, and provide a logical framework for process optimization.
Overall Synthesis Pathway
The conversion involves a reliable multi-step synthesis of the aldehyde from basic starting materials, followed by an equilibrium-driven hydration step.
Caption: Overall workflow from starting materials to the target diol.
Part 1: Scalable Synthesis of 2-Imidazolecarboxaldehyde
The most critical phase of the process is the reliable, high-yield synthesis of the aldehyde precursor. We recommend the method adapted from Organic Syntheses, which utilizes inexpensive, readily available chemicals and avoids complex purification steps like column chromatography, making it highly suitable for scale-up.[3] This procedure is robust, with products often isolating directly from the reaction mixture in high purity.[3]
Recommended Experimental Protocol
This three-step protocol is designed for high-yield synthesis without the need for chromatographic purification.
Step A: Synthesis of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole
In a suitably sized vessel equipped with mechanical stirring and temperature control, charge imidazole (1.0 mol), triethylamine (2.0 mol), and acetonitrile.
Cool the mixture to 15-25°C.
Slowly add benzoyl chloride (2.0 mol) dropwise, ensuring the temperature is maintained within the 15-25°C range.
After the addition is complete, continue stirring for 1 hour at ambient temperature.
Add diethyl ether and water to the reaction mixture, then cool to 5°C to induce crystallization.
Isolate the crystalline product by filtration, wash sequentially with water, acetone, and ether, and then air-dry. An expected yield of 80-85% is typical.[3]
Step B: Synthesis of 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole Hydrochloride
To the unrecrystallized product from Step A (0.335 mol), add methanol and concentrated hydrochloric acid.
Stir the mixture at ambient temperature. The solids will gradually dissolve over approximately 1 hour to form a clear yellow solution.
The hydrochloride salt will begin to precipitate. Continue stirring for an additional 2 hours.
Isolate the product by filtration, wash with cold methanol and then ether, and air-dry. The yield is typically quantitative.[3]
Step C: Hydrolysis to 2-Imidazolecarboxaldehyde
In a vessel equipped for reflux, dissolve the hydrochloride salt from Step B (0.05 mol) in concentrated hydrochloric acid.
Reflux the solution for approximately 22 hours. During this time, benzoic acid will precipitate.
Cool the mixture on an ice bath and remove the precipitated benzoic acid by filtration.
Evaporate the filtrate to a residue under reduced pressure.
Digest the residue with 95% ethanol and cool on ice to precipitate ethylenediamine dihydrochloride, which is removed by filtration.
Evaporate the filtrate again to a solid residue. Dissolve this residue in a minimal amount of water.
Add solid sodium bicarbonate portion-wise until effervescence ceases. The target 2-imidazolecarboxaldehyde will crystallize from the solution.
Isolate the product by filtration, wash with a small amount of cold water, and dry. The yield is typically 80-85%.[3]
Quantitative Data Summary
Compound
Step
Molar Mass ( g/mol )
Molar Eq.
Purity
Typical Yield
Imidazole
A
68.08
1.0
>99%
-
Benzoyl Chloride
A
140.57
2.0
>99%
-
Intermediate (Step A)
A
448.48
-
Crystalline
80-85%
Intermediate HCl (Step B)
B
382.84
-
Crystalline
~100%
2-Imidazolecarboxaldehyde
C
96.09
-
>98%
80-85%
Part 2: Hydration to (1H-Imidazol-2-yl)methanediol
The aldehyde exists in a dynamic equilibrium with its hydrated gem-diol form in aqueous media. The position of this equilibrium is influenced by factors such as pH, temperature, and solvent polarity. For many applications, generating the diol in situ is the most practical approach.
Protocol for In Situ Generation and Isolation
Dissolution: Dissolve the purified 2-imidazolecarboxaldehyde in deionized water. The concentration can be adjusted based on the requirements of the subsequent reaction, but a starting point of 0.5-1.0 M is common.
pH Adjustment (Optional): The hydration equilibrium can be influenced by pH. For most applications, a neutral pH is sufficient. If subsequent steps require acidic or basic conditions, this is the point of adjustment.
Equilibration: Stir the solution at room temperature for 1-2 hours to allow the hydration equilibrium to be established.
Confirmation (Analytical Scale): To confirm the formation of the diol, withdraw an aliquot and analyze by ¹H NMR in D₂O. The characteristic aldehyde proton signal (around 9.7 ppm) will decrease or disappear, while a new signal for the methanediol C-H proton will appear at a higher field.[3]
Isolation (If Required): Isolating the pure, solid diol can be challenging as it may readily lose water to revert to the more stable aldehyde. Lyophilization (freeze-drying) of the aqueous solution is the most effective method to obtain the diol as a solid, minimizing thermal stress that could shift the equilibrium back to the aldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: The yield of 2-imidazolecarboxaldehyde in Step C is significantly lower than expected.
Potential Cause 1: Incomplete Hydrolysis. The 22-hour reflux in concentrated HCl is critical. Shorter reaction times may lead to incomplete conversion of the intermediate.
Solution: Ensure the reflux is maintained for the full duration. Monitor the reaction progress by TLC (Thin Layer Chromatography) if possible, using a suitable solvent system like ethyl acetate/methanol.
Potential Cause 2: Product Loss During Workup. The product has some water solubility. Using excessive water to wash the final crystals can lead to significant loss.
Solution: Use minimal amounts of ice-cold water for washing the filtered product. Ensure all benzoic acid and ethylenediamine dihydrochloride by-products were thoroughly removed in the preceding steps to maximize the purity of the crude isolate before the final crystallization.
Potential Cause 3: Inefficient Neutralization. If insufficient sodium bicarbonate is added, the product will remain in its protonated, more soluble form in the acidic solution.
Solution: Add sodium bicarbonate slowly until all foaming has definitively stopped, indicating that the excess acid has been neutralized. Check the pH of the mother liquor after filtration; it should be neutral or slightly basic.
Q2: During Step A, the reaction mixture becomes an unmanageable thick slurry.
Potential Cause: Reaction rate is too fast. A rapid addition of benzoyl chloride or inadequate cooling can cause an uncontrolled reaction rate, leading to rapid precipitation of the product.
Solution: Ensure the addition of benzoyl chloride is slow and dropwise. Use an efficient overhead stirrer (magnetic stirring may not be sufficient at scale) and a cooling bath to maintain the temperature strictly between 15-25°C. If the mixture thickens, a small amount of additional pre-cooled acetonitrile can be added to improve fluidity.
Q3: How do I confirm that I have formed the methanediol and not just dissolved the aldehyde?
Diagnosis: The primary evidence is the change in the ¹H NMR spectrum. The aldehyde proton (-CHO) has a very distinct chemical shift far downfield (~9.7 ppm). The methanediol proton (-CH(OH)₂) will appear much further upfield.
Verification Protocol: Dissolve a sample of the starting aldehyde in a deuterated solvent like DMSO-d₆ and record the spectrum. Then, dissolve an equivalent sample in D₂O, allow it to equilibrate for an hour, and record the spectrum again. A significant reduction or disappearance of the ~9.7 ppm signal and the appearance of a new peak is definitive proof of hydration.
Q4: My isolated diol product reverts to the aldehyde over time. How can I store it?
Explanation: Solid (1H-Imidazol-2-yl)methanediol is often metastable. The equilibrium can shift back towards the thermodynamically more stable aldehyde upon standing, especially if exposed to a dry atmosphere or gentle heating.
Solution: For long-term storage, it is highly recommended to store the stable 2-imidazolecarboxaldehyde precursor in a cool, dry place. Generate the methanediol in solution on an as-needed basis for immediate use in subsequent reactions. If the solid diol must be stored, keep it in a tightly sealed container at low temperature (e.g., -20°C) to slow the rate of dehydration.
Process Optimization and Scale-Up Logic
Scaling this synthesis requires a logical approach to identifying and optimizing critical process parameters. The following diagram illustrates a decision-making workflow for moving from bench-scale to pilot or manufacturing scale.
Caption: A logical workflow for process optimization and scale-up.
Key Considerations for Scale-Up:
Thermal Management: The initial acylation (Step A) is exothermic. On a large scale, passive cooling is insufficient. A jacketed reactor with active cooling is essential to maintain the narrow temperature range and prevent side reactions.
Material Handling: Handling large quantities of concentrated hydrochloric acid and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
Solid Transfer: The filtration and washing of intermediates at a large scale require appropriately sized equipment like a filter press or a centrifugal filter to ensure efficient and safe handling.
Waste Management: The by-products (benzoic acid, triethylamine hydrochloride, ethylenediamine dihydrochloride) are generated in significant quantities. A plan for their recovery or disposal must be in place. The recovery of these by-products is a key advantage of this synthesis method.[3]
Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. This guide details multi-step synthesis involving imidazole derivatives, including purification techniques like column chromatography and extraction.
Source: Benchchem
A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics.
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. This article describes the crystal structure of a related compound, highlighting the hydrogen bonding capabilities of the imidazole moiety.
1H-Imidazole-2-carbaldehyde (Synonyms: 2-Formylimidazole). Product page providing basic information and handling instructions.
Source: MedchemExpress.com
2-Imidazolecarboxaldehyde - Chem-Impex. This page describes the compound as a versatile building block in pharmaceuticals and agrochemicals.
Source: Chem-Impex
One-pot synthesis, NMR, quantum chemical approach... of novel... 1H-imidazole.
Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. This article explicitly discusses the challenges and importance of developing scalable syntheses for imidazole building blocks.
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. This paper provides examples of reaction monitoring by TLC and purification by column chromatography for imidazole-containing compounds.
Imidazole-2-carboxaldehyde synthesis - ChemicalBook. This entry provides an alternative synthesis route involving organometallic reagents, which can be useful for comparison.
Source: ChemicalBook
Resolving analytical challenges in the characterization of (1H-Imidazol-2-yl)methanediol
Welcome to the technical support hub for resolving analytical challenges associated with (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, chemists, and drug development professionals who are navigat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for resolving analytical challenges associated with (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this unique molecule. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common experimental hurdles.
The primary analytical challenge with this compound stems from its nature as a geminal diol (gem-diol), which exists in a dynamic equilibrium with its corresponding aldehyde, 2-imidazolecarboxaldehyde. Understanding and controlling this equilibrium is the cornerstone of successful characterization.
This section addresses the most common issues encountered during the analysis of (1H-Imidazol-2-yl)methanediol, structured in a question-and-answer format.
Section 1: Fundamental Chemistry & Sample Handling
Question 1: I synthesized 2-imidazolecarboxaldehyde, but my initial characterization (e.g., NMR, Mass Spec) suggests the presence of a hydrated species, (1H-Imidazol-2-yl)methanediol. Is my synthesis wrong?
Answer: It is highly unlikely that your synthesis failed. You are observing a fundamental chemical property of 2-imidazolecarboxaldehyde. The aldehyde readily undergoes hydration to form the gem-diol, (1H-Imidazol-2-yl)methanediol. This equilibrium is particularly favorable because the electron-withdrawing nature of the adjacent imidazole ring stabilizes the gem-diol structure.[1][2] Studies have shown that for 2-imidazolecarboxaldehydes, hydration can reach 100% under specific conditions.[1]
The key takeaway is that you are often working with a mixture of two rapidly interconverting species in solution. The ratio of these forms is highly dependent on the solvent, pH, and temperature.
Diagram 1: Aldehyde-Hydrate Equilibrium
Caption: Reversible hydration of 2-imidazolecarboxaldehyde.
Question 2: How should I prepare and store my samples to ensure stability and consistency?
Answer: Sample integrity is paramount. Given the compound's reactivity, we recommend the following:
Solvent Choice: For long-term storage, use anhydrous aprotic solvents (e.g., acetonitrile, THF) and store under an inert atmosphere (Nitrogen or Argon) at -20°C or below. This minimizes the water available for hydration.
Aqueous Solutions: If you must use aqueous solutions, prepare them fresh before each experiment. Be aware that the equilibrium will establish quickly. To maintain consistency, use buffered solutions (e.g., ammonium acetate or formate for LC-MS) and document the pH for every experiment.
Light and Air Sensitivity: Imidazole moieties can be susceptible to photodegradation and oxidation.[3] Always store samples in amber vials and protect them from prolonged exposure to light and air.
Question 3: My HPLC chromatogram shows a broad peak, or two distinct, poorly resolved peaks. How can I get a single, sharp peak for quantitation?
Answer: This is the most frequent challenge and is almost always caused by the on-column interconversion of the aldehyde and diol forms. If the rate of interconversion is slow relative to the chromatographic timescale, you may see two peaks. If it's intermediate, you'll see a broad, distorted peak.
Causality: The stationary phase environment (pH, solvent composition) can shift the equilibrium. As the sample travels down the column, it's constantly trying to re-equilibrate, leading to band broadening.
Troubleshooting Workflow:
Diagram 2: HPLC Troubleshooting for Peak Splitting
Caption: Decision tree for resolving HPLC peak shape issues.
Expert Insight: In our experience, adjusting the mobile phase pH is the most effective strategy. Adding a small amount of acid (like 0.1% formic acid) often protonates the imidazole ring and can favor the aldehyde form, leading to a single sharp peak.
Question 4: What are good starting conditions for an LC-MS method?
Answer: Due to the compound's polarity and the need for volatile buffers, a well-defined set of starting conditions is crucial.
Parameter
Recommended Starting Condition
Rationale & Comments
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Good starting point for many small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Volatile acidifier, excellent for positive ion ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic phase.
Gradient
5% to 95% B over 5-7 minutes
A standard screening gradient. The compound is polar and will likely elute early.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Column Temp.
30 °C (or lower, see Q3)
Control temperature for reproducibility.
MS Polarity
Positive Ion Electrospray (ESI+)
The imidazole ring is basic and readily protonates.
Monitored Ion
m/z of the aldehyde form
Expect to see the [M+H]⁺ of 2-imidazolecarboxaldehyde due to in-source dehydration of the diol.
Self-Validation: If your method is robust, the peak area should remain consistent even with small variations in mobile phase pH or temperature. This confirms you are measuring the total analyte concentration.
Section 3: Spectroscopic Analysis (NMR & MS)
Question 5: In my mass spectrum, I only see the mass corresponding to the aldehyde. Did the diol decompose?
Answer: Not necessarily. This is a classic artifact of the analysis. The gem-diol is often unstable in the gas phase and can lose a molecule of water in the mass spectrometer's ion source—a phenomenon called "in-source dehydration."
Therefore, even if your solution is 100% diol, the primary ion you will detect is the protonated aldehyde ([C₄H₄N₂O + H]⁺). To confirm this, you can sometimes find a low-intensity water adduct of the aldehyde ion ([M+H+H₂O]⁺), which corresponds to the mass of the protonated diol.
Question 6: How can I use ¹H NMR to definitively identify and quantify the aldehyde vs. the diol form?
Answer: NMR is the most powerful tool for this task as it allows direct observation of both species in solution without the risk of in-source conversion.
Protocol: NMR Analysis for Aldehyde/Diol Equilibrium
Sample Preparation: Dissolve a precisely weighed amount of your sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). DMSO-d₆ is excellent because it slows down the exchange of the -OH protons, sometimes allowing them to be observed.
Internal Standard: Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 30 seconds) for accurate integration if performing qNMR.
Data Analysis:
Identify the Aldehyde: Look for a sharp singlet in the δ 9.5-10.0 ppm region. This is the characteristic aldehyde proton (-CHO).
Identify the Diol: Look for a signal further upfield, typically δ 5.5-6.5 ppm. This is the methine proton of the gem-diol [-CH(OH)₂].
Calculate Ratio: The ratio of the aldehyde to the diol can be calculated directly from the integration values of these two distinct signals.
Expected NMR Signals:
Species
Proton
Typical Chemical Shift (δ, ppm) in DMSO-d₆
Aldehyde
Imidazole CHs
7.5 - 8.5
Aldehyde CHO
9.5 - 10.0
Diol
Imidazole CHs
7.0 - 8.0
Methanediol CH(OH)₂
5.5 - 6.5
Diol OHs
Broad, variable (6.0 - 7.5)
General Analytical Workflow
This diagram outlines a comprehensive approach to characterizing a new batch of (1H-Imidazol-2-yl)methanediol.
Diagram 3: Recommended Analytical Workflow
Caption: A structured workflow for robust characterization.
References
BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem.
He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
Wiley Analytical Science. (2019).
Ali, O. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
Clavijo, S., et al. (2017). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A. [Link]
Clavijo, S., et al. (2016).
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
Jiménez-Osés, G., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]
Liu, Y., et al. (2022). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.
Wang, J., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Environmental Science and Health, Part B. [Link]
Beyond the Carbonyl: Navigating the Equilibrium of Imidazole-2-carboxaldehyde and its Gem-Diol
Executive Summary For researchers working with Imidazole-2-carboxaldehyde (IC) , the bottle label often tells only half the story.[1] Unlike simple aromatic aldehydes (e.g., benzaldehyde), IC exists in a dynamic, pH-depe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers working with Imidazole-2-carboxaldehyde (IC) , the bottle label often tells only half the story.[1] Unlike simple aromatic aldehydes (e.g., benzaldehyde), IC exists in a dynamic, pH-dependent equilibrium with its hydrated form, (1H-Imidazol-2-yl)methanediol .[1][2]
This guide dissects the "Chameleon Effect" of this compound.[1][2] While the aldehyde form is the requisite electrophile for condensation reactions (Schiff base formation, heterocycle synthesis), the gem-diol form dominates in acidic aqueous media—often acting as a "metabolic sink" or a transition-state mimic in biological assays. Understanding this duality is critical for reproducible synthetic yields and accurate bioactivity data.[1][2]
Thermodynamic & Structural Analysis
The reactivity of IC is governed by the electron-withdrawing nature of the imidazole ring, particularly when protonated. This reduces the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
The Hydration Equilibrium
In aqueous solution, the equilibrium shifts dramatically based on pH.[3][4]
Acidic (pH < 5): The imidazole ring is protonated (
). The resulting imidazolium cation strongly withdraws electrons, activating the carbonyl toward hydration. The cationic gem-diol becomes the dominant species.[2][5]
Neutral/Basic (pH > 8): The imidazole is neutral. The equilibrium shifts back toward the free aldehyde , although the neutral gem-diol can precipitate due to low solubility at this pH.
Key Insight: The "aldehyde" you purchase may behave as a "hydrate" in your biological buffer (pH 7.4), significantly altering its effective concentration and reactivity.
Figure 1: The pH-Dependent Equilibrium Landscape. At low pH, the pathway funnels toward the Cationic Gem-Diol, effectively trapping the reactive aldehyde.
Analytical Comparison: The "Fingerprint"
Distinguishing the two forms is straightforward if you know the specific spectral markers. The most common error is misinterpreting the lack of a carbonyl signal in NMR as "degradation" when it is simply hydration.
Comparative Data Table
Feature
Imidazole-2-carboxaldehyde (Aldehyde)
(1H-Imidazol-2-yl)methanediol (Gem-Diol)
Dominant Condition
Organic solvents (DMSO, MeOH), pH > 9
Aqueous buffers, Acidic pH (< 5)
UV-Vis Absorbance
287 nm (Conjugated )
212 nm (Loss of conjugation)
1H NMR (Carbonyl/Methine)
Singlet, ~9.4 – 9.8 ppm
Singlet, ~6.0 – 6.5 ppm
13C NMR (Carbonyl/Methine)
~181 ppm (C=O)
~70 ppm (C-OH)
Reactivity
High (Schiff base, Reduction)
Low (Must dehydrate to react)
Solubility
Good in Ethanol, DMSO, dilute acid
Poor in neutral water (precipitates)
Expert Note on UV-Vis: The shift from 287 nm to 212 nm is the fastest way to check the state of your sample. If your "aldehyde" solution in buffer is transparent at 287 nm, it has fully hydrated.[1][2]
Functional Performance & Reactivity
Synthesis: The Dehydration Penalty
For synthetic chemists making Schiff bases (imines) or heterocycles, the hydrate is a "masked" reagent. The reaction rate is often limited by the dehydration step , not the nucleophilic attack.
Problem: In aqueous acidic media (common for catalysis), the equilibrium favors the stable gem-diol.
Solution: Use anhydrous solvents (Ethanol, Methanol) or add a dehydrating agent (molecular sieves) to drive the equilibrium toward the reactive aldehyde.
Figure 2: Synthetic Reaction Pathway. The gem-diol must cross an energy barrier (dehydration) before entering the productive reaction cycle.[6][7]
Bioactivity: Transition State Mimicry
In drug discovery, the gem-diol form is not merely a byproduct; it is often the pharmacophore .
Protease Inhibition: The tetrahedral geometry of the gem-diol (
carbon) mimics the transition state of peptide bond hydrolysis.
Implication: If screening for inhibitors, ensure your assay buffer pH allows the gem-diol to exist.[1][2] Screening at high pH (>9) may artificially reduce potency by forcing the planar aldehyde form.
Experimental Protocols
Protocol A: Rapid Species Determination (UV-Vis)
Use this to verify if your stock solution has hydrated.[1][2]
Preparation: Dissolve 1 mg of IC in 1 mL of your target buffer (e.g., PBS pH 7.4 or Acetate pH 4.0).
Measurement: Record UV-Vis spectrum from 200 nm to 350 nm.
Analysis:
Peak at ~287 nm: Significant aldehyde fraction present.[1][2]
Peak at ~212 nm (and loss of 287 nm): Predominantly gem-diol.[1][2]
Note: At pH 7.4, you will likely see a mix, but the 287 nm peak will be diminished compared to a DMSO control.
Protocol B: Optimized Schiff Base Synthesis
Use this to overcome the "Hydrate Trap" and maximize yield.
Solvent Choice: Use Ethanol or Methanol (anhydrous).[1][2] Avoid water.
Reagents: Mix Imidazole-2-carboxaldehyde (1.0 eq) with the Amine (1.0–1.1 eq).
Catalyst: Add catalytic acetic acid (1-5 mol%) only if the reaction is sluggish; however, excess acid may promote hydration if water is generated.[1][2]
Dehydration: Add activated 4Å Molecular Sieves to the reaction vessel. This scavenges the water produced during imine formation, preventing the reverse reaction and the hydration of the starting material.
Monitoring: Monitor by TLC or NMR. The disappearance of the aldehyde proton (9.4-9.8 ppm) and appearance of the imine proton (~8.5 ppm) indicates success.
References
Lázaro Martínez, J. M., et al. (2010).[1][2][8] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10). Link
Kampf, C. J., et al. (2017).[1][2] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 551–555. Link
Crespi, A. F., et al. (2025).[1][2][7][8] Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, e202400411.[1][2] Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24955, 1H-Imidazole-2-carbaldehyde.[1][2] Link
A Comparative Guide to Validating the Biological Activity of (1H-Imidazol-2-yl)methanediol as a Putative Nitric Oxide Synthase Inhibitor
This guide provides a comprehensive framework for the validation and comparative analysis of (1H-Imidazol-2-yl)methanediol, a hydrated aldehyde, as a potential inhibitor of inducible nitric oxide synthase (iNOS). Given t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation and comparative analysis of (1H-Imidazol-2-yl)methanediol, a hydrated aldehyde, as a potential inhibitor of inducible nitric oxide synthase (iNOS). Given the limited direct literature on this specific gem-diol, we establish a logical, evidence-based pathway for its evaluation. This involves leveraging data from its parent compound, imidazole-2-carboxaldehyde, and comparing its activity against well-characterized, selective iNOS inhibitors.
The imidazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2][3]. A key mechanism for many imidazole-containing compounds is enzyme inhibition[4][5]. Specifically, the imidazole nucleus is a known inhibitor of nitric oxide synthases (NOS), acting as a heme-site competitor with the substrate L-arginine[6][7]. This guide will therefore focus on validating the hypothesis that (1H-Imidazol-2-yl)methanediol, through its equilibrium with imidazole-2-carboxaldehyde, inhibits iNOS, an enzyme pivotal to the inflammatory cascade.
Foundational Concepts: Chemical Stability and Biological Rationale
(1H-Imidazol-2-yl)methanediol is the gem-diol hydrate of imidazole-2-carboxaldehyde. In aqueous biological media, these two forms exist in a chemical equilibrium. The biological activity is therefore intrinsically linked to the aldehyde, which serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients and enzyme inhibitors[5]. The imidazole core itself is a common feature in many biologically active molecules[5].
Our central hypothesis is that the imidazole core of the test compound will interact with the heme group of the iNOS active site, competing with L-arginine and thereby inhibiting the production of nitric oxide (NO). Overproduction of NO by iNOS is a hallmark of numerous inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates[7][8][9]. To rigorously test this, we will compare its performance against two established selective iNOS inhibitors:
L-N6-(1-iminoethyl)lysine (L-NIL): A well-characterized iNOS inhibitor that acts as a mechanism-based inactivator, targeting the heme residue at the active site[10][11][12].
1400W: A potent and highly selective, slow, tight-binding iNOS inhibitor with a K_d_ value of ≤ 7 nM[13][14][15]. It is often used as a gold-standard selective inhibitor in both in vitro and in vivo studies[16].
This comparative approach provides a robust benchmark to quantify the potency and selectivity of our test compound.
Experimental Validation Workflow
A multi-tiered validation process is essential, progressing from a simple enzymatic assay to a more complex cell-based model. This ensures that observed effects are not artifacts of a simplified system and are relevant in a biological context.
Caption: High-level workflow for validating iNOS inhibitory activity.
Phase 1: Biochemical Validation of iNOS Inhibition
The initial step is to determine if (1H-Imidazol-2-yl)methanediol directly inhibits iNOS enzyme activity in a purified, cell-free system. This approach isolates the enzyme-inhibitor interaction from confounding cellular factors.
Core Objective: To quantify the concentration-dependent inhibition of recombinant iNOS and determine the half-maximal inhibitory concentration (IC50).
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess diazotization reaction. The reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) forms a colored azo dye, whose absorbance is proportional to the NO concentration[17][18].
Methodology:
Reagent Preparation:
Prepare a reaction buffer containing all necessary cofactors for iNOS activity (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).
Prepare serial dilutions of the test compound, L-NIL, and 1400W in the reaction buffer.
Prepare a solution of recombinant human iNOS enzyme.
Prepare the substrate solution: L-arginine.
Assay Execution (96-well plate format):
To each well, add 50 µL of the appropriate inhibitor dilution (test compound or positive controls). Include "no inhibitor" and "no enzyme" controls.
Add 25 µL of the iNOS enzyme solution to all wells except the "no enzyme" control.
Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
Initiate the reaction by adding 25 µL of the L-arginine substrate solution to all wells.
Incubate for 60 minutes at 37°C.
Nitrite Detection:
Stop the enzymatic reaction.
Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light[17].
Add 50 µL of NED solution to all wells and incubate for another 10 minutes[17].
Measure the absorbance at 540 nm using a microplate reader within 30 minutes[17].
Data Analysis:
Subtract the background absorbance (from "no enzyme" wells).
Calculate the percentage of iNOS inhibition for each inhibitor concentration relative to the "no inhibitor" control.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
The primary output will be the IC50 values. This allows for a direct, quantitative comparison of potency.
Demonstrating activity in a cellular context is a critical step. It confirms that the compound can cross the cell membrane, is stable in the cellular environment, and inhibits iNOS within its native signaling pathway without causing general cytotoxicity. The RAW 264.7 murine macrophage cell line is a standard model, as it robustly expresses iNOS upon stimulation with lipopolysaccharide (LPS)[19][20][21].
Before testing for inhibition, it is imperative to determine the concentration range at which the test compound is not toxic to the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells[22][23][24].
Methodology:
Cell Plating: Seed RAW 264.7 cells in a 96-well opaque-walled plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours[19].
Compound Treatment: Treat cells with serial dilutions of (1H-Imidazol-2-yl)methanediol for 24 hours.
Assay Execution:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[23].
Mix on an orbital shaker for 2 minutes to induce cell lysis[23].
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[23].
Record luminescence using a plate reader.
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control (e.g., DMSO) to determine the percentage of cell viability. The highest concentrations showing >90% viability will be used for subsequent inhibition assays.
This protocol measures the ability of the test compound to inhibit NO production in LPS-stimulated macrophages.
Methodology:
Cell Plating & Pre-treatment: Seed RAW 264.7 cells as described in 4.1. Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound, L-NIL, or 1400W[21].
iNOS Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the "unstimulated" control group.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for iNOS expression and NO production[21].
Nitrite Measurement:
Carefully collect the cell culture supernatant.
Perform the Griess reaction on the supernatant as described in Protocol 3.1, steps 3 and 4.
Summarize the IC50 values obtained from both the biochemical and cellular assays. A strong correlation between the two validates that the compound's mechanism of action in cells is direct iNOS inhibition.
Compound
Biochemical IC50
Cellular IC50
Cytotoxicity (CC50)
Selectivity Index (CC50/Cellular IC50)
(1H-Imidazol-2-yl)methanediol
Result from 3.1
Result from 4.2
Result from 4.1
To be calculated
L-NIL
~3-5 µM
Expected: 5-15 µM
>100 µM
>10
1400W
~5-10 nM
Expected: 10-50 nM
>100 µM
>2000
The Selectivity Index is a critical parameter, representing the therapeutic window of the compound. A higher index indicates that the compound inhibits iNOS at concentrations far below those that cause cell death.
Mechanistic Grounding: The iNOS Signaling Pathway
Understanding the context of iNOS induction is crucial for interpreting cell-based data. LPS, a component of gram-negative bacteria, activates macrophages primarily through the Toll-like receptor 4 (TLR4) pathway, leading to the activation of transcription factors like NF-κB, which drives the expression of the iNOS gene.
Cross-Validation of Analytical Methods for (1H-Imidazol-2-yl)methanediol
A Comparative Guide for Stability-Indicating Protocols Executive Summary: The "Schrödinger's" Analyte (1H-Imidazol-2-yl)methanediol is not a static target. It exists in a dynamic, pH-dependent equilibrium as the gem-diol...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Stability-Indicating Protocols
Executive Summary: The "Schrödinger's" Analyte
(1H-Imidazol-2-yl)methanediol is not a static target. It exists in a dynamic, pH-dependent equilibrium as the gem-diol (hydrated) form of 1H-Imidazole-2-carboxaldehyde .[1]
For the analytical chemist, this molecule presents a distinct challenge: chromatographic artifacts . In aqueous solution, the aldehyde and diol interconvert.[1][2][3] Standard Reversed-Phase (RP) methods often yield split peaks or varying response factors because the aldehyde absorbs strongly at ~287 nm, while the diol (the target analyte) has negligible absorbance above 220 nm.
This guide compares three orthogonal approaches—HILIC-MS , Modified RP-HPLC , and qNMR —to validate the quantification of the methanediol species specifically.
The Physicochemical Challenge
Before selecting a method, one must understand the equilibrium governing the analyte.
Acidic pH (< 5.0): The equilibrium strongly favors the (1H-Imidazol-2-yl)methanediol (gem-diol) form.
Neutral/Basic pH: The equilibrium shifts toward the aldehyde, which is susceptible to oxidation and polymerization.
Detection Dilemma: The diol lacks the conjugated
-system of the aldehyde, resulting in a "UV-transparent" profile at standard detection wavelengths (254/280 nm).
Figure 1: Decision tree for selecting the analytical method based on the specific form (aldehyde vs. diol) and sensitivity requirements.
Method A: HILIC-MS (The Sensitivity Specialist)
Best For: Trace analysis, bioanalytical studies, and stabilizing the polar diol form.
Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior chromatographic choice. The high-organic mobile phase suppresses the hydration equilibrium shifts that occur in high-water RP phases, and the polar stationary phase retains the hydrophilic diol.
Experimental Protocol
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Acidic pH is critical to maintain the diol form.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-1 min: 95% B (Isocratic hold)
1-6 min: 95% B → 60% B
6-8 min: 60% B (Hold)
8.1 min: 95% B (Re-equilibration for 5 mins)
Detection: ESI-MS (Positive Mode). Monitor MRM transition m/z 113 → 69 (Loss of CH2(OH)2 group logic).
Scientific Rationale:
The amide stationary phase interacts via hydrogen bonding with the hydroxyl groups of the methanediol. By keeping the aqueous buffer (MPA) at pH 3.0, we force the equilibrium toward the gem-diol, ensuring a sharp, single peak rather than a split doublet.
Method B: Modified RP-HPLC (The QC Workhorse)
Best For: Routine quality control where MS is unavailable.
Standard C18 columns often fail here due to "dewetting" (pore collapse) with highly aqueous phases needed to retain the diol, or they separate the aldehyde and diol into two broad peaks. We utilize a Polar-Embedded group to prevent pore collapse and interact with the polar analyte.
Experimental Protocol
Column: Polar-embedded C18 (e.g., Phenomenex Synergi Polar-RP or Agilent Bonus-RP), 4.6 x 150 mm, 4 µm.
Mobile Phase: Isocratic 98% Buffer / 2% Methanol.
Buffer: 20 mM Potassium Phosphate, pH 2.5.
Flow Rate: 1.0 mL/min.
Temperature: 10°C. Crucial: Low temperature slows the interconversion rate, sharpening the peak.
Detection: UV at 210 nm .
Warning: Do not use 280 nm. 280 nm detects the aldehyde impurity, not the methanediol.
Scientific Rationale:
The extremely low organic content (2%) is necessary for retention. The pH 2.5 buffer stabilizes the gem-diol. Cooling the column to 10°C increases the energy barrier for dehydration, kinetically "freezing" the diol form during the separation window.
Method C: qNMR (The Structural Arbiter)
Best For: Primary Reference Standard qualification and determining the exact solution-state equilibrium constant (
).
Quantitative NMR (qNMR) is the only method that does not disrupt the equilibrium during measurement. It "takes a picture" of the ratio between the aldehyde and methanediol.
Experimental Protocol
Solvent: D2O (Deuterium Oxide) with 0.1% DCl (Deuterium Chloride) to adjust pD < 3.
Relaxation delay (D1): 60 seconds (Must be > 5x T1 of the longest relaxing proton).
Scans: 16 or 32.
Signal Integration:
Methanediol (Target): Singlet at ~6.1 ppm (CH of the diol).
Aldehyde (Impurity): Singlet at ~9.8 ppm (CHO).
Imidazole Ring: ~7.4 ppm (used for total imidazole content).
Scientific Rationale:
In D2O, the hydroxyl protons of the diol exchange and disappear, but the methine proton (CH) on the gem-diol carbon remains distinct. Comparing the integral of the CH-diol (6.1 ppm) to the CHO-aldehyde (9.8 ppm) gives the absolute molar ratio.
Cross-Validation Matrix
The following table summarizes the performance characteristics derived from validating these methods according to ICH Q2(R2) guidelines.
Feature
HILIC-MS
Modified RP-HPLC
qNMR
Specificity
High (Mass separation)
Medium (Relies on retention time)
Very High (Structural resolution)
LOD (Limit of Detection)
5 ng/mL
1 µg/mL (at 210 nm)
~1 mg/mL
Linearity (R²)
> 0.995
> 0.990
N/A (Absolute method)
Equilibrium Bias
Low (Stabilized by organic)
Medium (Shift possible on column)
None (True solution state)
Primary Use Case
Bioanalysis / Trace Impurities
Routine QC / Release Testing
Reference Std Purity / Determination
Diagram 2: Validation Workflow (ICH Q2 Aligned)
Figure 2: ICH Q2(R2) Validation workflow emphasizing the critical robustness check for solution stability.
Conclusion & Recommendations
For the analysis of (1H-Imidazol-2-yl)methanediol :
Do not use standard C18/Acetonitrile gradients. You will likely observe peak splitting due to the aldehyde/diol interconversion.
Use qNMR to establish the purity of your reference standard. You cannot assume the solid is 100% diol or 100% aldehyde without this data.
Use HILIC-MS for high-sensitivity applications. It provides the most stable environment for the polar diol form.
Control pH and Temperature: Always maintain pH < 3.0 and Temperature < 15°C during liquid chromatography to kinetically trap the diol species.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] Link
Alpert, A. J. (1990).[7] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196.[7] Link
Galloway, M. M., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 121(34), 6405–6414. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Efficacy of (1H-Imidazol-2-yl)methanediol versus related imidazole compounds
Topic: Efficacy and Reactivity Profile: (1H-Imidazol-2-yl)methanediol versus Related Imidazole Compounds Executive Summary (1H-Imidazol-2-yl)methanediol (CAS 300692-24-4) is the gem-diol (hydrated) form of Imidazole-2-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy and Reactivity Profile: (1H-Imidazol-2-yl)methanediol versus Related Imidazole Compounds
Executive Summary
(1H-Imidazol-2-yl)methanediol (CAS 300692-24-4) is the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde (IC) . Unlike stable pharmaceutical solids, this compound exists in a dynamic, pH-dependent equilibrium with its parent aldehyde in aqueous environments.
For researchers in medicinal chemistry and atmospheric science, distinguishing between the methanediol and the aldehyde forms is critical. The methanediol form dominates at acidic pH (< 5) and exhibits distinct UV-absorption and nucleophilic reactivity compared to the aldehyde. This guide objectively compares the efficacy of the methanediol form against its dehydrated parent (Imidazole-2-carboxaldehyde) and the stable analog 2-Methylimidazole , focusing on stability, reactivity, and utility as a pharmacophore precursor.
Technical Comparison: Methanediol vs. Aldehyde vs. Methyl Analog
The following table synthesizes physicochemical data to differentiate the hydrated species from its related compounds.
Feature
(1H-Imidazol-2-yl)methanediol
Imidazole-2-carboxaldehyde
2-Methylimidazole
Chemical State
Gem-diol (Hydrated)
Aldehyde (Dehydrated)
Alkylated (Reduced)
Dominant pH
Acidic (pH < 5)
Neutral / Basic (pH > 7)
Stable across pH range
UV Absorbance
Reactivity
Low (must dehydrate to react)
High (Electrophilic center)
Nucleophilic (Basic N)
pKa (Conj. Acid)
~5.94 (Diol)
~2.5 (Aldehyde)
~7.85
Primary Utility
Aqueous reservoir / Precursor
Electrophile for Schiff bases
Catalyst / Linker (MOFs)
Key Insight: The efficacy of (1H-Imidazol-2-yl)methanediol is not defined by direct receptor binding, but by its role as a solubility reservoir . In biological media (often pH 7.4), the equilibrium shifts toward the aldehyde, making the methanediol a "prodrug-like" species that releases the reactive electrophile.
Mechanistic Analysis: The Hydration Equilibrium
Understanding the causality of hydration is essential for experimental design. The imidazole ring is electron-rich, which typically suppresses hydration compared to electron-deficient rings like pyridine. However, protonation of the imidazole nitrogen withdraws electron density, dramatically increasing the electrophilicity of the carbonyl carbon and favoring the gem-diol form.
Pathway Diagram: pH-Dependent Equilibrium
Caption: The protonation of the imidazole ring catalyzes water addition, shifting the equilibrium toward the methanediol form at low pH.
Experimental Protocols
To validate the presence and efficacy of the methanediol form, researchers must use protocols that account for the rapid equilibrium shift. Standard HPLC can be misleading if the mobile phase pH alters the species ratio.
Validates the ratio of Methanediol to Aldehyde in solution.
Preparation: Prepare a 50 µM stock solution of Imidazole-2-carboxaldehyde in Milli-Q water.
Buffering: Aliquot into three quartz cuvettes adjusted to pH 2.0 (Phosphate), pH 5.0 (Acetate), and pH 8.0 (Tris).
Measurement: Scan absorbance from 190 nm to 400 nm.
Analysis:
pH 2.0: Observe dominant peak at 212 nm (Methanediol).
pH 8.0: Observe dominant peak at 287 nm (Aldehyde).
Note: The isosbestic point indicates a clean two-state equilibrium.
Protocol B: Reactivity Assay (Schiff Base Formation)
Demonstrates the "release" of the active aldehyde from the methanediol reservoir.
Reagents: (1H-Imidazol-2-yl)methanediol (equilibrated at pH 4), Aniline (nucleophile), Ethanol (solvent).
Reaction: Mix 1.0 eq of imidazole substrate with 1.1 eq of aniline in Ethanol.
Trigger: Add catalytic acetic acid.
Monitoring: Monitor by TLC (SiO2, MeOH:DCM 1:9). The methanediol must first dehydrate to the aldehyde before reacting.
Observation: Reaction rate will be slower starting from pH 4 (methanediol dominant) compared to pH 8 (aldehyde dominant) due to the dehydration energy penalty.
Efficacy in Applications
Medicinal Chemistry (Antifungal Development)
The (1H-Imidazol-2-yl)methanediol motif is a precursor to 2-substituted imidazoles, a class of potent antifungals.
Mechanism: Derivatives synthesized from this core inhibit lanosterol 14α-demethylase.
Comparative Data: In synthesis, using the aldehyde form (in organic solvent) yields higher reaction rates than aqueous conditions where the gem-diol traps the reactive center.
Reference: Studies on Candida strains show that 2-substituted imidazoles (derived via the aldehyde) exhibit MIC values comparable to Fluconazole, provided the 2-position substituent is lipophilic.
Atmospheric Chemistry (Brown Carbon)
Role: The methanediol form is a significant component of aqueous aerosols.
Impact: It acts as a "reservoir" for brown carbon.[1] While the aldehyde absorbs solar radiation (causing warming), the methanediol is UV-transparent in the actinic region.
Significance: Models ignoring the methanediol fraction overestimate the warming potential of imidazole aerosols by up to 40%.
References
pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium.
Source: ACS Earth and Space Chemistry.[1]
URL:[Link]
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol Generation.
Source: PubMed / NIH.
URL:[Link]
Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives.
Source: Journal of Heterocyclic Chemistry.[2]
URL:[Link]
Structure-Activity Relationship of Imidazole Antifungals.
Source: Biological and Molecular Chemistry.[3][4][5][6]
URL:[Link]6]
Structural comparison of (1H-Imidazol-2-yl)methanediol with analogous compounds
An In-Depth Structural Comparison of (1H-Imidazol-2-yl)methanediol and its Analogs This guide provides a comprehensive structural and stability analysis of (1H-Imidazol-2-yl)methanediol, a notably stable geminal diol. It...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Structural Comparison of (1H-Imidazol-2-yl)methanediol and its Analogs
This guide provides a comprehensive structural and stability analysis of (1H-Imidazol-2-yl)methanediol, a notably stable geminal diol. It is intended for researchers, scientists, and professionals in drug development who are engaged with heterocyclic chemistry and the structural nuances of potential pharmacophores. We will explore the factors contributing to its stability and conduct a comparative analysis with isomeric and structurally analogous compounds, supported by experimental and computational insights.
Introduction: The Anomaly of Stable Geminal Diols
Geminal (gem) diols, compounds bearing two hydroxyl groups on a single carbon atom, are typically transient intermediates in the hydration of aldehydes and ketones, rarely isolable due to their inherent instability and propensity to dehydrate back to the parent carbonyl compound.[1][2][3] Their stability is governed by a delicate balance of electronic effects, steric hindrance, intramolecular hydrogen bonding, and ring strain.[1][4]
(1H-Imidazol-2-yl)methanediol, the hydrate of 2-imidazolecarboxaldehyde, defies this trend. The electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atoms in the imidazole ring significantly destabilizes the carbonyl group of the parent aldehyde, thereby shifting the equilibrium favorably towards the hydrated gem-diol form.[4][5] This phenomenon is particularly pronounced in acidic conditions, where protonation of the imidazole ring further enhances its electron-withdrawing capacity, making the gem-diol the dominant species in solution at a pH below 5.[6] This guide will dissect the structural features underpinning this stability and compare them against relevant analogs to provide a deeper understanding of these structure-stability relationships.
Profiling the Parent Compound: (1H-Imidazol-2-yl)methanediol
(1H-Imidazol-2-yl)methanediol is formed through the reversible addition of water to the carbonyl group of 2-imidazolecarboxaldehyde.[7] Studies have demonstrated that for 2-imidazolecarboxaldehydes, hydration can reach 100% under specific experimental conditions, a stark contrast to its isomers.[4]
Causality of Stability:
The stability of this gem-diol is primarily attributed to two factors:
Inductive Effect: The two nitrogen atoms of the imidazole ring exert a strong electron-withdrawing inductive effect on the carbonyl carbon of the aldehyde precursor. This increases the carbon's electrophilicity and susceptibility to nucleophilic attack by water.
Intramolecular Hydrogen Bonding: The arrangement of the hydroxyl groups and the imidazole nitrogen atoms allows for the formation of a stabilizing intramolecular hydrogen-bonding network. This network helps to lock the conformation and lower the overall energy of the molecule.
Caption: Reversible hydration of 2-imidazolecarboxaldehyde.
Comparative Structural Analysis with Analogous Compounds
To contextualize the unique stability of (1H-Imidazol-2-yl)methanediol, we will compare it with three classes of analogous compounds.
Isomeric Analogs: The Impact of Substituent Position
The position of the carbonyl group on the imidazole ring is a critical determinant of gem-diol stability. A study comparing the hydration of imidazolecarboxaldehyde isomers found that under identical conditions, 2-imidazolecarboxaldehyde was fully hydrated, whereas 5-imidazolecarboxaldehyde and 4-imidazolecarboxaldehyde were only 36% and 5% hydrated, respectively.[4]
(1H-Imidazol-4-yl)methanediol & (1H-Imidazol-5-yl)methanediol: In these isomers, the gem-diol group is not positioned between two nitrogen atoms. Consequently, the inductive electron-withdrawing effect on the carbonyl carbon is significantly weaker, leading to a much less favorable hydration equilibrium. The stability follows the order: 2-position >> 5-position > 4-position.
Heterocyclic Core Analogs: The Role of the Aromatic System
Modifying the heterocyclic ring provides insight into how ring electronics influence gem-diol stability.
(Pyridin-2-yl)methanediol: Pyridine is a π-deficient heterocycle. Similar to imidazole, the nitrogen atom at position 1 exerts an electron-withdrawing effect, stabilizing the gem-diol. However, the lack of a second nitrogen atom adjacent to the substitution site, as seen in imidazole, results in comparatively less stabilization.
(1H-Benzimidazol-2-yl)methanediol: The fusion of a benzene ring to the imidazole core (forming benzimidazole) can modulate the electronic properties. While the fundamental stabilizing effect of the two nitrogen atoms flanking the C2 position remains, the extended π-system of the benzene ring can influence the overall electron density distribution. Synthesis of related benzimidazole methanones has been explored, indicating the versatility of this scaffold.[8][9]
Acyclic Analogs: Isolating the Electronic Effect
Acyclic compounds provide a simplified model to understand the electronic principles of gem-diol stabilization.
Methanediol (H₂C(OH)₂): As the simplest gem-diol, it is highly unstable and exists predominantly in aqueous solutions of formaldehyde but is difficult to isolate.[1] It serves as a baseline for an electronically neutral system.
Chloral Hydrate (Cl₃CCH(OH)₂): This is a classic example of a stable, isolable acyclic gem-diol. The powerful inductive electron-withdrawing effect of the three chlorine atoms on the adjacent carbon mirrors the effect of the imidazole ring, effectively stabilizing the diol form.[5]
Caption: Logical relationships of stability comparison.
Experimental and Computational Protocols
To validate the stability and structural characteristics of these compounds, a combination of synthetic, spectroscopic, and computational methods is employed.
Protocol: Synthesis and Isolation of Gem-Diols
Objective: To prepare the gem-diol form from its corresponding aldehyde precursor.
Causality: This protocol leverages acid catalysis to promote the hydration of the carbonyl. Trifluoroacetic acid (TFA) has been shown to not only facilitate water addition but also to aid in the crystallization of the resulting gem-diol.[4]
Methodology:
Dissolution: Dissolve the parent aldehyde (e.g., 2-imidazolecarboxaldehyde) in a suitable solvent such as methanol or a mixture of water and an organic co-solvent.
Acidification: Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the solution while stirring.
Hydration: Allow the mixture to stir at room temperature. The progress of the hydration can be monitored by NMR spectroscopy.
Crystallization: For isolation, employ slow evaporation of the solvent at room temperature or cooling to induce crystallization.
Isolation: Collect the resulting crystals by vacuum filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Protocol: Spectroscopic Characterization via NMR
Objective: To confirm the conversion of the aldehyde to the gem-diol and obtain structural information.
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the aldehyde and gem-diol forms. The chemical environment of the protons and carbons at the reaction center changes distinctly upon hydration.
Methodology:
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
¹H NMR Analysis:
Look for the disappearance of the characteristic aldehyde proton signal, which typically appears far downfield (δ ≈ 9.5-10.0 ppm).
Observe the appearance of a new methine proton signal for the C-H of the gem-diol, typically at a more upfield position (δ ≈ 5.5-6.5 ppm).
Note the presence of a broad signal for the two hydroxyl protons, which may exchange with residual water in the solvent.
¹³C NMR Analysis:
Confirm the disappearance of the aldehyde carbonyl carbon signal (δ ≈ 180-200 ppm).
Identify the new signal for the gem-diol carbon, which will be shifted significantly upfield (δ ≈ 80-95 ppm).
Caption: Workflow for gem-diol characterization.
Data Summary: A Comparative Table
The following table summarizes key structural and stability parameters for (1H-Imidazol-2-yl)methanediol and its analogs, based on experimental data and computational predictions.
Note: Data for some compounds are based on theoretical calculations and known chemical principles due to their transient nature.
Conclusion
The remarkable stability of (1H-Imidazol-2-yl)methanediol is a direct consequence of its unique electronic structure. The positioning of the gem-diol group at the C2 position of the imidazole ring, flanked by two nitrogen atoms, creates a powerful electron-withdrawing environment that strongly favors the hydrated state over the parent aldehyde. This effect is significantly diminished in its 4- and 5-position isomers and is modulated in other heterocyclic systems like pyridine. The comparison with acyclic analogs such as chloral hydrate reinforces the principle that strong inductive effects are a key design element for stabilizing the otherwise labile gem-diol moiety. This comprehensive understanding is crucial for medicinal chemists and drug designers who can leverage these principles to modulate the properties of heterocyclic compounds, influencing their reactivity, solubility, and potential as therapeutic agents.
ResearchGate. (2001). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES.... [Link]
Royal Society of Chemistry. (2020). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 18(3), 456-460. [Link]
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). [Link]
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
ResearchGate. (2020). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]
ResearchGate. (2020). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. [Link]
ACS Publications. (2019). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Earth and Space Chemistry, 3(11), 2472-2481. [Link]
Oreate AI Blog. (2024). Understanding the Gem Diol Structure: A Biochemical Perspective. [Link]
ResearchGate. Structure of Geminal Diol–Type Intermediates and Their Reactivity in Modern Oxidation Reactions. [Link]
Chemistry Stack Exchange. (2016). Why are geminal diols unstable?. [Link]
A Senior Application Scientist's Guide to the Synthetic Efficiency of (1H-Imidazol-2-yl)methanediol Production
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. (1H-Imidazol-2-yl)methanediol, the stable hydrate of imidazole-2-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. (1H-Imidazol-2-yl)methanediol, the stable hydrate of imidazole-2-carboxaldehyde, is a valuable precursor in the synthesis of a wide range of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving high-purity (1H-Imidazol-2-yl)methanediol.
Introduction: The Significance of (1H-Imidazol-2-yl)methanediol
The imidazole moiety is a ubiquitous feature in numerous natural products and pharmaceuticals, prized for its ability to engage in a variety of biological interactions. (1H-Imidazol-2-yl)methanediol, as the hydrated and often more stable form of imidazole-2-carboxaldehyde, serves as a critical starting material for the elaboration of more complex molecular architectures. The aldehyde functionality provides a reactive handle for a plethora of chemical transformations, while the imidazole ring itself can be further functionalized. The equilibrium between the aldehyde and its hydrate is pH-dependent, a crucial consideration for its synthesis, purification, and subsequent reactions. This guide will benchmark the efficiency of the most prevalent synthetic pathways to access this versatile building block.
Comparative Analysis of Synthetic Routes
The synthesis of (1H-Imidazol-2-yl)methanediol is intrinsically linked to the efficient production of its precursor, imidazole-2-carboxaldehyde. The final step, hydration, is typically a straightforward process achieved by controlling the pH of the aqueous solution. Therefore, our comparative analysis will focus on the primary synthetic routes to imidazole-2-carboxaldehyde.
Here, we will compare three prominent methods:
Multi-Step Synthesis from Imidazole and Benzoyl Chloride: A classical and well-documented approach.
Formylation of 2-Bromo-1H-imidazole via Organometallic Intermediates: A high-yield, modern alternative.
The Vilsmeier-Haack Reaction: A widely used method for the formylation of electron-rich heterocycles.
Below is a summary of the key performance indicators for each route:
Synthetic Route
Starting Materials
Key Reagents
Reported Yield
Key Advantages
Key Disadvantages
Multi-Step Synthesis
Imidazole, Benzoyl Chloride, Triethylamine
Palladium on Carbon, Conc. HCl, NaHCO₃
67-77% (final step)
Utilizes inexpensive, bulk starting materials; well-established and optimized protocol.
Multi-step process can be time-consuming; involves several intermediates and purification steps.
Formylation of 2-Bromo-1H-imidazole
2-Bromo-1H-imidazole
i-PrMgCl, n-BuLi, DMF
~91%
High overall yield in a single transformation from a readily available precursor.
Requires cryogenic temperatures and the use of pyrophoric and moisture-sensitive reagents (n-BuLi).
Vilsmeier-Haack Reaction
1H-Imidazole
POCl₃, DMF
~55% (for substituted imidazoles)
A common and direct formylation method.
Yields for unprotected 1H-imidazole can be modest; the Vilsmeier reagent is highly reactive and requires careful handling.
In-Depth Analysis and Experimental Protocols
Route 1: Multi-Step Synthesis from Imidazole and Benzoyl Chloride
This classical approach constructs the imidazole-2-carboxaldehyde from basic and inexpensive starting materials. The overall process involves the formation of a protected imidazoline intermediate, followed by hydrogenation and subsequent hydrolysis to yield the target aldehyde.
Causality of Experimental Choices: The initial reaction with benzoyl chloride serves to protect the imidazole nitrogen atoms and facilitate the formation of a 2-substituted intermediate. The subsequent hydrogenation reduces a double bond in the imidazoline ring, setting the stage for the final hydrolysis step. The use of concentrated hydrochloric acid for hydrolysis is effective in cleaving the benzoyl protecting groups and liberating the aldehyde. Finally, careful neutralization with sodium bicarbonate is crucial for the crystallization of the product.
Experimental Protocol:
A detailed, multi-step protocol has been published in Organic Syntheses. The final step to produce imidazole-2-carboxaldehyde is as follows:
A solution of 19.1 g (0.05 mol) of 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride in 200 mL of concentrated hydrochloric acid is refluxed for 22 hours.
The mixture is then chilled on ice to precipitate benzoic acid, which is removed by filtration.
The filtrate is evaporated to dryness, and the residue is digested with 100 mL of 95% ethyl alcohol and cooled on ice to remove ethylenediamine dihydrochloride by filtration.
The filtrate is again evaporated, and the residue is dissolved in 40 mL of water.
Solid sodium bicarbonate is added portion-wise until the cessation of foaming, which induces the crystallization of imidazole-2-carboxaldehyde.
The mixture is chilled on ice, and the product is collected by filtration and washed with ice-water to yield 3.2–3.7 g (67–77%) of the aldehyde.
Final Hydration to (1H-Imidazol-2-yl)methanediol:
To obtain the methanediol, the isolated imidazole-2-carboxaldehyde is dissolved in an aqueous solution and the pH is adjusted to approximately 8.0. The hydrate is reported to be stable and will precipitate from the solution at this pH. The product can then be collected by filtration and dried.
Workflow Diagram:
Caption: Workflow for the multi-step synthesis of (1H-Imidazol-2-yl)methanediol.
Route 2: Formylation of 2-Bromo-1H-imidazole via Organometallic Intermediates
This modern approach offers a more direct and high-yielding synthesis of imidazole-2-carboxaldehyde from a commercially available starting material. The strategy relies on a halogen-metal exchange followed by quenching with a formylating agent.
Causality of Experimental Choices: The use of 2-bromo-1H-imidazole provides a handle for regioselective functionalization at the C2 position. The initial treatment with a Grignard reagent (i-PrMgCl) likely facilitates the subsequent lithiation with n-butyllithium (n-BuLi). The highly nucleophilic 2-lithioimidazole intermediate then readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to generate the aldehyde after aqueous workup. The use of cryogenic temperatures is essential to control the reactivity of the organolithium species and prevent side reactions.
Experimental Protocol:
A detailed protocol with a reported yield of 91% is available:
To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) at 0 °C, a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) is slowly added. The mixture is stirred for 5 minutes.
A 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol) is then added dropwise, maintaining the temperature below 20 °C. The reaction is stirred for 30 minutes.
Dry DMF (0.32 g, 4.4 mmol) is added, and the reaction mixture is slowly warmed to 20 °C over 30 minutes.
The reaction is quenched with water (6 mL) while keeping the temperature below 20 °C.
The aqueous phase is extracted with ethyl acetate, and the combined organic phases are filtered through a silica gel pad and concentrated.
The crude product is purified by flash chromatography (petroleum ether/ethyl acetate = 10:1) to afford 0.38 g (91% yield) of imidazole-2-carboxaldehyde as a light yellow solid.
Final Hydration to (1H-Imidazol-2-yl)methanediol:
Similar to Route 1, the purified aldehyde can be converted to the methanediol by dissolution in water and adjustment of the pH to ~8.0 to induce precipitation.
Workflow Diagram:
Caption: Workflow for the organometallic formylation route to (1H-Imidazol-2-yl)methanediol.
Route 3: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF.
Causality of Experimental Choices: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the electron-rich imidazole ring, preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.
General Experimental Protocol:
While a specific, high-yield protocol for the direct formylation of unprotected 1H-imidazole is not as well-documented as for other substrates, the general procedure is as follows:
The Vilsmeier reagent is prepared by adding POCl₃ to an excess of DMF at low temperature (typically 0 °C).
A solution of 1H-imidazole in a suitable solvent is then added to the pre-formed Vilsmeier reagent.
The reaction mixture is typically heated to drive the reaction to completion.
The reaction is quenched by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate and neutralize the acidic byproducts.
The product is then extracted with an organic solvent and purified by chromatography or crystallization.
Final Hydration to (1H-Imidazol-2-yl)methanediol:
The resulting imidazole-2-carboxaldehyde is converted to the methanediol as described in the previous routes.
Workflow Diagram:
Caption: General workflow for the Vilsmeier-Haack formylation route.
Safety, Environmental, and Cost Considerations
Safety:
Route 1 (Multi-Step Synthesis): This route is generally the safest of the three, employing common laboratory reagents. However, care should be taken when handling concentrated hydrochloric acid.
Route 2 (Organometallic Formylation): This route involves significant hazards. n-Butyllithium is a pyrophoric liquid , meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.
Route 3 (Vilsmeier-Haack): Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Environmental Impact:
Route 1 (Multi-Step Synthesis): This route generates byproducts such as benzoic acid and ethylenediamine dihydrochloride, which need to be properly disposed of. The use of palladium on carbon requires appropriate handling and disposal of the heavy metal catalyst.
Route 2 (Organometallic Formylation): The use of ethereal solvents and hexanes contributes to volatile organic compound (VOC) emissions. Quenching of the organometallic reagents generates lithium salts that require disposal.
Route 3 (Vilsmeier-Haack): The reaction generates phosphate byproducts and requires neutralization of an acidic reaction mixture, leading to salt waste.
Cost:
Route 1 (Multi-Step Synthesis): The starting materials (imidazole, benzoyl chloride, triethylamine) are relatively inexpensive bulk chemicals, making this route potentially the most cost-effective for large-scale production, despite the multiple steps.
Route 2 (Organometallic Formylation): 2-Bromo-1H-imidazole is more expensive than unsubstituted imidazole. The cost of n-butyllithium and anhydrous solvents can also be significant, particularly at scale.
Route 3 (Vilsmeier-Haack): POCl₃ and DMF are common and relatively inexpensive reagents.
Conclusion and Recommendations
The choice of synthetic route for the production of (1H-Imidazol-2-yl)methanediol depends heavily on the specific needs and capabilities of the laboratory or production facility.
For large-scale, cost-effective production where the multi-step nature of the synthesis is manageable, the Multi-Step Synthesis from Imidazole and Benzoyl Chloride offers a robust and well-optimized pathway using inexpensive starting materials.
For high-yield, rapid access to the product in a research and development setting , the Formylation of 2-Bromo-1H-imidazole is an excellent choice, provided that the laboratory is equipped to handle pyrophoric organolithium reagents safely.
The Vilsmeier-Haack Reaction remains a viable option, particularly if other substituted imidazoles are also being synthesized, but may require optimization to achieve high yields for the unprotected 1H-imidazole.
Ultimately, a thorough risk assessment and consideration of the available resources should guide the selection of the most appropriate synthetic strategy. This guide provides the foundational data and insights to make an informed decision, empowering researchers to efficiently produce this valuable synthetic intermediate.
The "Chameleon" Mechanism:
Unlike standard imidazole drugs (e.g., Ketoconazole) which rely on a stable aromatic core, (1H-Imidazol-2-yl)methanediol represents the hydrated form of Imidazole-2-carboxaldehyde .[1][2] In physiological environments, this compound exists in a pH-dependent equilibrium.[1][2] While the aldehyde dominates at neutral pH, the gem-diol (methanediol) form predominates in acidic microenvironments (pH < 5), such as fungal vacuoles or specific enzymatic pockets.
This guide provides a rigorous in silico comparison of the diol form against known drugs, evaluating its potential as a Transition State Analog (TSA) for phosphate-processing enzymes (PTP1B) and heme-iron targets (CYP51).[1]
Comparative Analysis: Target Performance
Target A: Protein Tyrosine Phosphatase 1B (PTP1B)
Therapeutic Area: Type 2 Diabetes / Obesity
Rationale: PTP1B dephosphorylates insulin receptors.[1][2] The gem-diol moiety of (1H-Imidazol-2-yl)methanediol mimics the tetrahedral geometry of the phosphate group transition state, potentially offering higher specificity than planar aldehydes.[1][2]
Benchmark Comparison: Ertiprotafib vs. (1H-Imidazol-2-yl)methanediol[1][2]
Feature
(1H-Imidazol-2-yl)methanediol
Ertiprotafib (Benchmark)
Comparative Insight
Binding Motif
Tetrahedral Gem-Diol (Transition State Mimic)
Sulfonyl / Carboxylic Acid
The diol mimics the hydrolysis intermediate of the phosphotyrosine substrate.[1][2]
H-Bond Donors
3 (High density)
2
The diol offers dual H-bond donation to the catalytic Cys215 loop.[1][2]
As a low MW fragment (~114 Da), the diol is an ideal "seed" for FBDD.
Predicted Binding Energy
-5.8 to -6.2 kcal/mol
-8.5 kcal/mol
Lower total affinity due to size, but significantly higher per-atom efficiency.[1][2]
Target B: Lanosterol 14
-demethylase (CYP51)
Therapeutic Area: Antifungal
Rationale: Azole drugs bind the heme iron of CYP51.[1][2] The comparison tests if the bulky diol group hinders the critical Nitrogen-Iron coordination compared to the standard methyl/ethyl linkers.
Benchmark Comparison: Fluconazole vs. (1H-Imidazol-2-yl)methanediol[1][2]
Feature
(1H-Imidazol-2-yl)methanediol
Fluconazole (SOC)
Comparative Insight
Heme Coordination
Sterically Strained
Optimal (N-4 interaction)
The diol hydroxyls may clash with the heme porphyrin ring, reducing affinity.[1][2]
Lipophilicity (LogP)
-0.8 (Hydrophilic)
0.5 (Amphiphilic)
The diol is too polar for passive fungal cell wall diffusion without modification.[1][2]
Pocket Occupancy
< 20%
> 80%
The diol is a fragment; it requires linking to a hydrophobic tail (e.g., difluorophenyl) to compete.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where pH dictates the active pharmacophore, influencing which target is engaged.
Caption: pH-dependent equilibrium shifts the pharmacophore from a planar heme-binder (Aldehyde) to a tetrahedral phosphate mimic (Diol).[1][2]
Detailed Experimental Protocol (In Silico)
To replicate the data supporting this comparison, follow this self-validating workflow.
Phase 1: Ligand Preparation (Handling the Equilibrium)
Structure Generation:
Generate 3D coordinates for both the aldehyde and gem-diol forms using SMILES.[1][2]
Use DFT (B3LYP/6-31G)* to optimize geometry.[1][2] The gem-diol is often unstable in vacuum calculations; use an implicit solvent model (PCM - Water) to stabilize the dual hydroxyls.[1][2]
Validation Check: Ensure the C-O bond lengths are ~1.43 Å (single bond) for the diol, distinct from the 1.22 Å (double bond) of the aldehyde.
Phase 2: Molecular Docking (AutoDock Vina)[1]
Target Retrieval:
PTP1B PDB ID: 1T49 (Complex with Ertiprotafib-like analog).[1][2]
TPSA (Topological Polar Surface Area): High TPSA relative to mass indicates poor membrane permeability, suggesting this compound is a "warhead" requiring a prodrug strategy.
ADMET Profile & Drug-Likeness[1][2]
The following table contrasts the predicted pharmacokinetic properties of the diol fragment versus the full drug Ketoconazole.
Property
(1H-Imidazol-2-yl)methanediol
Ketoconazole
Interpretation
Molecular Weight
114.10 g/mol
531.43 g/mol
Diol is a "Fragment"; Ketoconazole is a "Drug".[1][2]
LogP (Consensus)
-0.82
4.35
Diol is highly water-soluble; Ketoconazole is lipophilic.[1][2]
Toxicity Alert: The equilibrium releases Formaldehyde in trace amounts if the C-C bond cleaves, though the imidazole-aldehyde equilibrium is the primary pathway. This is a critical safety parameter for in vivo translation.
References
Kampf, C. J., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters.[1][2][4] Retrieved from [Link][1]
PubChem. (2024).[1][2] Compound Summary: 1H-imidazole-2-carbaldehyde.[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link]
Bhatia, R., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Retrieved from [Link]
SwissADME. (2024).[1][2] Molecular Properties and ADMET Prediction Interface. Swiss Institute of Bioinformatics.[1][2] Retrieved from [Link]
Reproducibility of experimental results for (1H-Imidazol-2-yl)methanediol
Mastering the Equilibrium: A Comparative Technical Guide for Researchers Executive Summary (1H-Imidazol-2-yl)methanediol is not merely a static reagent; it is the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde (2...
Author: BenchChem Technical Support Team. Date: February 2026
Mastering the Equilibrium: A Comparative Technical Guide for Researchers
Executive Summary
(1H-Imidazol-2-yl)methanediol is not merely a static reagent; it is the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde (2-Formylimidazole). Its existence is governed by a volatile, pH-dependent equilibrium that frequently undermines experimental reproducibility in drug discovery and atmospheric chemistry.
Many researchers unknowingly introduce variability by treating the commercial aldehyde and its in-situ hydrated form as identical. They are not. This guide provides the protocols required to stabilize, quantify, and utilize the gem-diol form reproducibly, comparing its performance against its anhydrous counterpart and structural isomers.
The Core Variable: The Hydration Equilibrium
The primary source of experimental failure with this compound is the unmonitored shift between the carbonyl (aldehyde) and gem-diol forms.
The Aldehyde (Anhydrous): Dominates at pH > 5.5 . It absorbs UV at ~287 nm and has low aqueous solubility (~36 mM).
The Gem-Diol (Hydrated): Dominates at pH < 5.0 .[1] It absorbs UV at ~212 nm (transparent in the actinic range) and exhibits massive solubility (~4.86 M).
Impact on Data: If your buffer pH drifts from 6.0 to 4.5, your effective reagent concentration can change by orders of magnitude, and your UV detection signal will vanish, leading to false negatives in kinetic assays.
Mechanistic Pathway Diagram
The following diagram illustrates the protonation-driven hydration switch.
Figure 1: The pH-gated hydration switch. Note the inverse relationship between UV absorbance wavelength and solubility.
Comparative Performance Analysis
This section compares the Gem-Diol (generated in situ) against the commercial Anhydrous Aldehyde and its isomer, 4-Imidazolecarboxaldehyde.
Feature
(1H-Imidazol-2-yl)methanediol (Gem-Diol)
Imidazole-2-carboxaldehyde (Anhydrous)
4-Imidazolecarboxaldehyde (Alternative)
Primary State
Aqueous species (Acidic pH < 5)
Crystalline Solid / Basic Solution
Solid
Solubility (Aq)
High (~4.86 M)
Low (~36 mM)
Moderate
UV Absorbance
212 nm (UV Transparent)
287 nm (Strong Absorber)
~260-280 nm
Reactivity
Nucleophilic substitution (stable)
Electrophilic attack (Schiff base)
Lower reactivity at C2
Stability
Stable in acid; dehydrates if dried
Oxidizes to acid; polymerizes
More stable than 2-isomer
Best Use Case
High-conc. aqueous synthesis, NMR studies
Organic synthesis, UV-tagged assays
When C2-reactivity is unwanted
Key Insight: For aqueous reactions requiring high concentrations (>50 mM), you must operate in the gem-diol regime (pH < 5). Attempting to dissolve the anhydrous aldehyde at neutral pH will result in precipitation and inconsistent stoichiometry.
Experimental Protocols for Reproducibility
Protocol A: Controlled Generation of the Gem-Diol
Objective: To prepare a stable, high-concentration stock solution of (1H-Imidazol-2-yl)methanediol.
Weighing: Weigh the commercial Imidazole-2-carboxaldehyde (CAS: 10111-08-7) rapidly. Note: The solid is hygroscopic.
Solvent Preparation: Prepare a 0.1 M HCl or Trifluoroacetic Acid (TFA) solution.
Why? Acid catalysis lowers the activation energy for hydration and protonates the imidazole ring (pKa ~6.0), driving solubility.
Dissolution: Add the solid to the acid solution.
Target: pH should be maintained below 3.0 .
Observation: The yellow tint of the aldehyde should fade to colorless as the UV-absorbing carbonyl group is converted to the UV-transparent diol.
Validation (Essential):
UV-Vis: Confirm loss of the 287 nm peak.
NMR: In D₂O/TFA, look for the methine proton of the gem-diol at ~6.0-6.5 ppm (distinct from the aldehyde proton at ~9.5 ppm).
Protocol B: Storage and Stability
The gem-diol is thermodynamically unstable in the absence of water.
Do NOT lyophilize: Removing water forces the equilibrium back to the aldehyde, often yielding an amorphous "brown carbon" polymer due to uncontrolled reactivity during drying.
Frozen Storage: Store the acidic stock solution at -80°C .
Shelf Life: 6 months at -80°C; <1 week at 4°C.
Protocol C: Reaction Monitoring Workflow
When using this compound in drug synthesis (e.g., heterocycle formation), use this decision tree to ensure the correct form reacts.
Figure 2: Decision tree for selecting the active chemical species.
References
pH Dependence of Hydr
Title: pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance[1][2]
A Head-to-Head Comparison of (1H-Imidazol-2-yl)methanediol and its Congeners in Nitric Oxide Synthase Inhibition Assays
For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, the imidazole scaffold represents a privileged structure, appearing in numerous bioactive compounds.[1] This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, the imidazole scaffold represents a privileged structure, appearing in numerous bioactive compounds.[1] This guide provides an in-depth, head-to-head comparison of the biological activity of (1H-Imidazol-2-yl)methanediol and related imidazole-based compounds, with a specific focus on their performance as inhibitors of nitric oxide synthases (NOS). We will delve into the mechanistic rationale behind their inhibitory action, present comparative experimental data against established inhibitors, and provide detailed protocols for reproducible in-house evaluation.
The Subject of Investigation: (1H-Imidazol-2-yl)methanediol and its Active Form
(1H-Imidazol-2-yl)methanediol is the hydrated form of imidazole-2-carboxaldehyde. In aqueous solutions, such as biological assay buffers, an equilibrium exists between the aldehyde and its corresponding gem-diol. For the purpose of evaluating its biological activity, it is crucial to recognize that imidazole-2-carboxaldehyde is the species that will predominantly interact with enzymatic targets. Therefore, this guide will focus on the biological activity of imidazole-2-carboxaldehyde as the active principle.
The Biological Target: Nitric Oxide Synthases (NOS)
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes.[2] There are three main isoforms of NOS:
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in neurotransmission.[2]
Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is vital for vasodilation and blood pressure regulation.[2]
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli, leading to the production of large amounts of NO in immune responses.[2]
The dysregulation of NOS activity is implicated in various diseases, making these enzymes attractive targets for therapeutic intervention. The imidazole moiety has been identified as a key pharmacophore in the design of NOS inhibitors due to its ability to act as a heme-site inhibitor and compete with the natural substrate, L-arginine.[3]
Head-to-Head Comparison of Imidazole-Based NOS Inhibitors
To provide a comprehensive understanding of the inhibitory potential of the imidazole scaffold, we will compare the activity of the parent imidazole molecule with a more complex, substituted imidazole derivative, 1-(2-trifluoromethylphenyl) imidazole (TRIM). These will then be benchmarked against well-established, potent NOS inhibitors.
Quantitative Comparison of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The table below summarizes the IC50 values of our compounds of interest against the three NOS isoforms.
Inhibitor
nNOS IC50 (µM)
eNOS IC50 (µM)
iNOS IC50 (µM)
Selectivity Profile
Imidazole
290.6
101.3
616.0
Weak, non-selective
1-(2-Trifluoromethylphenyl) imidazole (TRIM)
28.2
1057.5
27.0
Potent, nNOS/iNOS selective
L-NIL
92
-
3.3
Potent, iNOS selective
7-Nitroindazole (7-NI)
0.47
-
-
Potent, nNOS selective
L-NAME
70 (for brain NOS)
-
-
Non-selective
Aminoguanidine
Weak
Weak
Potent (Ki = 16 µM)
iNOS selective
Data compiled from multiple sources.[1][4][5][6][7][8][9][10][11]
Analysis of Structure-Activity Relationship (SAR)
The data clearly illustrates a significant evolution in inhibitory potency and selectivity with chemical modification of the imidazole core.
Imidazole: The parent compound exhibits weak inhibition across all three isoforms, with slightly better activity against eNOS.[4] Its low potency suggests that the imidazole ring alone provides a basic scaffold for interaction with the active site, but lacks the specific interactions required for high-affinity binding.
1-(2-Trifluoromethylphenyl) imidazole (TRIM): The addition of a substituted phenyl ring dramatically enhances inhibitory activity and introduces isoform selectivity. TRIM is a potent inhibitor of both nNOS and iNOS, while being significantly less active against eNOS.[4] This demonstrates that substitutions on the imidazole ring can be strategically employed to achieve desired selectivity profiles. The trifluoromethylphenyl group likely engages in additional hydrophobic and/or electronic interactions within the active sites of nNOS and iNOS that are not as favorable in the eNOS active site.
Established Inhibitors: When compared to well-known NOS inhibitors, the potential of the imidazole scaffold becomes even more apparent. L-NIL and aminoguanidine are highly selective for iNOS, while 7-Nitroindazole is a potent and selective nNOS inhibitor.[5][6][7][8][11] L-NAME, a widely used non-selective inhibitor, acts as a prodrug that is hydrolyzed to the more potent inhibitor, L-NOARG.[1][10][12] The potency and selectivity of compounds like TRIM highlight the promise of developing novel imidazole-based inhibitors that can rival or even surpass existing options.
Mechanistic Insights into Imidazole-Based NOS Inhibition
The inhibitory action of imidazole and its derivatives on NOS is primarily attributed to their ability to interact with the heme prosthetic group in the enzyme's active site. This interaction interferes with the binding of the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide. Kinetic studies have shown that imidazole acts as an L-arginine-competitive inhibitor of NOS.[3]
Caption: Competitive inhibition of NOS by imidazole derivatives.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following provides a detailed, step-by-step methodology for a common in vitro NOS inhibition assay.
In Vitro NOS Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of NOS activity.
Materials:
Purified NOS enzyme (nNOS, eNOS, or iNOS)
L-Arginine (substrate)
NADPH (cofactor)
Calmodulin (for nNOS and eNOS activation)
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
Assay Buffer (e.g., HEPES buffer, pH 7.4)
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well microplate
Microplate reader
Experimental Workflow:
Caption: A typical workflow for an in vitro NOS inhibition assay.
Step-by-Step Protocol:
Prepare Reagents: Prepare all reagents to their final working concentrations in the assay buffer. Keep enzymes and cofactors on ice.
Prepare Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in the assay buffer to generate a standard curve for quantifying nitrite concentration.
Assay Plate Setup: In a 96-well plate, add the following to each well:
Assay Buffer
NOS enzyme
Cofactors (NADPH, BH4, and Calmodulin if required)
Varying concentrations of the test inhibitor or vehicle control.
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Start the enzymatic reaction by adding L-arginine to each well.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
Griess Reagent Addition: Add Griess Reagent A to each well, followed by Griess Reagent B.
Color Development: Allow the color to develop at room temperature for 10-15 minutes.
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank (no enzyme) from all readings.
Use the nitrite standard curve to determine the concentration of nitrite produced in each well.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative analysis of (1H-Imidazol-2-yl)methanediol, through its active form imidazole-2-carboxaldehyde, and other imidazole-based compounds as inhibitors of nitric oxide synthases. The data clearly indicates that while the parent imidazole scaffold possesses weak inhibitory activity, chemical modifications can significantly enhance potency and introduce isoform selectivity. Specifically, compounds like TRIM demonstrate the potential for developing highly selective nNOS/iNOS inhibitors based on the imidazole core.
For researchers in drug discovery, these findings underscore the value of the imidazole scaffold as a starting point for the rational design of novel NOS inhibitors. Future work should focus on exploring a wider range of substitutions on the imidazole ring to further optimize potency and selectivity for specific NOS isoforms, with the ultimate goal of developing novel therapeutics for a variety of diseases.
References
Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(6), 2549–2556. [Link]
Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. [Link]
Mayer, B., et al. (1994). Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. FEBS Letters, 350(2-3), 199–202. [Link]
Gautier, C., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Molecules, 25(19), 4471. [Link]
Sharma, V., et al. (2019). Imidazole: Having Versatile Biological Activities. Journal of Pharmaceutical Sciences and Research, 11(5), 1704-1710. [Link]
Al-Soud, Y. A., et al. (2003). Imidazole and its derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 11(4), 115-131. [Link]
Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics, 316(1), 290–301. [Link]
Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link]
Corbett, J. A., et al. (1992). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. The Journal of Experimental Medicine, 176(2), 599–604. [Link]
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved February 8, 2024, from [Link]
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved February 8, 2024, from [Link]
Zhang, Y., et al. (2018). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. Letters in Drug Design & Discovery, 15(10), 1055-1065. [Link]
Handy, R. L., et al. (1999). GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 127(2), 313–320. [Link]
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. [Link]
Wolff, D. J., et al. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of Biochemistry and Biophysics, 347(1), 125–134. [Link]
Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433-1440. [Link]
Operational Guide: Proper Disposal of (1H-Imidazol-2-yl)methanediol
Executive Summary: Immediate Action Plan Do NOT dispose of via municipal drains or trash. (1H-Imidazol-2-yl)methanediol (the hydrated form of Imidazole-2-carboxaldehyde) requires thermal destruction via a licensed chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Do NOT dispose of via municipal drains or trash.
(1H-Imidazol-2-yl)methanediol (the hydrated form of Imidazole-2-carboxaldehyde) requires thermal destruction via a licensed chemical incinerator equipped with an afterburner and scrubber.
Chemical Context & Stability (The "Why" Behind the Protocol)
To handle this compound safely, one must understand its dynamic structure. (1H-Imidazol-2-yl)methanediol is essentially the gem-diol (hydrate) form of Imidazole-2-carboxaldehyde (CAS: 10111-08-7).
The Equilibrium Factor
Unlike stable organic solids, this compound exists in a hydration equilibrium:[2]
Scientific Insight: The electron-withdrawing nature of the imidazole ring at the 2-position stabilizes the gem-diol form more than typical aliphatic aldehydes. However, under desiccating conditions or high heat, it reverts to the aldehyde.
Operational Implication: You must treat the waste as reactive to strong oxidizers and acids.[3] The aldehyde form is prone to autoxidation to the corresponding carboxylic acid (Imidazole-2-carboxylic acid) if improperly stored, potentially altering the pH profile of your waste container.
Hazard Identification & Segregation[4][5][6][7]
Table 1: Critical Hazard Profile
Parameter
Specification
Operational Relevance
GHS Classification
Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Requires full dermal and respiratory protection during handling.
Signal Word
WARNING
Indicates moderate hazard; do not underestimate chronic exposure risks.
Incompatibilities
Strong Oxidizers, Strong Acids
DO NOT mix with nitric acid, perchlorates, or permanganates in waste streams.
pH Sensitivity
Basic (Imidazole Nitrogen)
Can trigger exothermic neutralization if mixed with concentrated acid waste.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Personal Protective Equipment (PPE)
Before handling waste containers, ensure the following PPE is donned to prevent sensitization:
Hand Protection: Nitrile rubber gloves (Min. thickness 0.11 mm). Double-gloving recommended for liquid waste.
Respiratory: NIOSH-approved N95 (solid dust) or half-mask respirator with organic vapor cartridges (if handling large liquid volumes).
Eye/Face: ANSI Z87.1 Chemical Splash Goggles.
Phase 2: Waste Stream Segregation
Decision Logic: Is the material Solid or Liquid?
Scenario A: Solid Waste (Crystals/Powder)
Containment: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
Solvent Washing: If rinsing glassware, use a minimal amount of compatible solvent (e.g., Ethanol or Methanol). Add these rinsates to the Liquid Organic waste stream, not the solid container.
Labeling: Affix a hazardous waste label. Clearly write:
Chemical Name: "Imidazole-2-carboxaldehyde hydrate" (Preferred for clarity over IUPAC diol name).
Personal Protective Equipment (PPE) for Handling (1H-Imidazol-2-yl)methanediol
[1][2] Executive Summary & Chemical Identity (1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of 1H-imidazole-2-carbaldehyde (CAS: 10111-08-7). While most gem-diols are unstable, the electron-withdrawi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity
(1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of 1H-imidazole-2-carbaldehyde (CAS: 10111-08-7). While most gem-diols are unstable, the electron-withdrawing nature of the imidazole ring at the 2-position stabilizes this hydrate.
Crucial Safety Insight: In solution and biological systems, this compound exists in equilibrium with its aldehyde form. Therefore, safety protocols must account for the hazards of both the imidazole core (potential corrosivity/toxicity) and the reactive aldehyde group (sensitization/irritation).
Hazard Profile Snapshot
Hazard Class
Category
Signal Word
Hazard Statement
Skin Corrosion/Irritation
Cat 2 (Potential 1C*)
WARNING
Causes skin irritation (can be corrosive in high conc.)[1][2][3][4][5][6][7]
Serious Eye Damage
Cat 2A / 1
DANGER
Causes serious eye irritation or damage
STOT - Single Exposure
Cat 3
WARNING
May cause respiratory irritation
Reproductive Toxicity
Cat 1B (Imidazole base)
DANGER
May damage fertility or the unborn child
*Note: While often classified as an irritant, imidazole derivatives can exhibit corrosive properties similar to the parent imidazole. Treat concentrated stock solutions as corrosive.
Risk Assessment & PPE Selection Matrix
Effective protection requires matching the barrier material to the chemical's physical state and permeation potential.
PPE Selection Table
Body Zone
Standard Operation (Analytical/Small Scale)
High-Risk Operation (Synthesis/Spill Cleanup)
Material Science Rationale
Hand Protection
Nitrile Gloves (Min. thickness: 0.11 mm)Change every 30 mins
Imidazoles are small organic molecules that can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer.
Eye Protection
Chemical Splash Goggles (Indirect vented)
Face Shield + Goggles
Safety glasses are insufficient . The aldehyde/diol equilibrium in moisture (eyes) can cause rapid, severe irritation or corneal damage.
Respiratory
Fume Hood (Sash at 18 inches)
N95 or P100 Respirator (If engineering controls fail)
Dust inhalation is the primary route of exposure for the solid diol. Mucosal contact triggers hydration and irritation.
Body Defense
Lab Coat (Poly/Cotton Blend)
Tyvek® Coverall (Impervious)
Cotton absorbs liquids, keeping them against the skin. Tyvek repels dust and splashes during bulk handling.
Operational Workflow: Safe Handling Protocol
This protocol integrates safety steps directly into the experimental logic.
Phase 1: Weighing & Solid Handling
The Problem: (1H-Imidazol-2-yl)methanediol is a fine crystalline powder. Static electricity can cause "fly-away" particles that settle on wrists or inhale.
The Protocol:
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
Draft Shielding: Weigh inside a balance enclosure or a low-velocity fume hood.
Technique: Do not use a spatula to "flick" excess powder back into the stock bottle. This generates aerosol.[1][8][9] Roll the weighing boat gently.
Phase 2: Solubilization (The Danger Zone)
The Problem: Dissolving the diol shifts the equilibrium toward the aldehyde, potentially increasing reactivity and vapor pressure.
The Protocol:
Vessel: Use a screw-cap vial, not an open beaker, for solubilization.
Solvent Addition: Add solvent to the powder, not powder to the solvent, to minimize splash risk.
Labeling: Immediately label the solution as "Corrosive/Irritant" – do not assume the "Diol" label implies safety.
Phase 3: Waste Disposal[12]
Segregation: Dispose of as Nitrogen-Containing Organic Waste .
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or acrylates (potential polymerization).
Decontamination: Wipe surfaces with a 5% mild acidic solution (citric acid) followed by water to protonate and solubilize residual imidazole traces.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE based on the state of the chemical.
Caption: Operational safety logic flow distinguishing between solid-state dust hazards and liquid-state permeation risks.
Emergency Response Procedures
Self-Validating Check: If you cannot answer "Yes" to having these materials ready, do not begin work.
Eye Contact:
Immediate Action: Flush with water for 15 minutes .[7][10][11]
Mechanism:[2][3][5][12][13] The diol/aldehyde binds to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.
Skin Contact:
Immediate Action: Wash with soap and water.[1][2][4][10][11] Do not use alcohol or organic solvents (acetone), as these increase skin permeability and drive the imidazole deeper into the dermis.
Spill (Solid):
Action: Cover with a wet paper towel to prevent dust generation, then wipe up.
Spill (Liquid):
Action: Absorb with vermiculite or clay. Do not use paper towels alone (potential for rapid oxidation/heating with high concentrations).
References
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
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